Benzhydryl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[isothiocyanato(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOSFTZMBFYTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334446 | |
| Record name | Benzhydryl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3550-21-8 | |
| Record name | Benzhydryl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzhydryl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Benzhydryl Isothiocyanate from Benzhydrylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic methodologies for producing benzhydryl isothiocyanate from its primary amine precursor, benzhydrylamine. Isothiocyanates are a critical class of compounds in medicinal chemistry and drug development, recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, with its bulky diphenylmethyl group, is a valuable building block for creating complex organic molecules and potential therapeutic agents.
The primary and most widely adopted synthetic route from a primary amine involves a two-step, often one-pot, process: the formation of a dithiocarbamate salt intermediate followed by a desulfurization reaction.[1][3][4] This approach offers significant advantages over older methods that utilize highly toxic reagents like thiophosgene, providing safer and more environmentally benign pathways.[3][5]
General Synthetic Workflow
The conversion of benzhydrylamine to this compound is typically achieved by first reacting the amine with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.
Caption: General two-step workflow for the synthesis of this compound.
Comparative Analysis of Synthetic Protocols
Various desulfurizing agents can be employed for the conversion of the dithiocarbamate intermediate to the isothiocyanate. The choice of reagent can influence reaction conditions, yield, and substrate scope. The following table summarizes key methodologies applicable to the synthesis of isothiocyanates from primary amines.
| Desulfurizing Agent | Typical Base / Catalyst | Solvent(s) | Key Conditions & Notes | General Yield Range |
| Cyanuric Chloride (TCT) | K₂CO₃, NaOH | Water / CH₂Cl₂ | Biphasic system, 0 °C to room temp. Efficient for a broad range of amines, including electron-deficient ones. Suitable for scale-up.[6][7] | 85-98% |
| Iodine (I₂) | NaHCO₃, TBAI | Water / Ethyl Acetate | Biphasic system. Uses cheap, non-toxic reagents. Environmentally friendly.[5][8] | 80-95% |
| Hydrogen Peroxide (H₂O₂) | (none listed) | Not specified | Considered a green alternative, particularly effective for non-chiral isothiocyanates.[1] | Good to Excellent |
| Tosyl Chloride (TsCl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | A classic and effective method.[1] | 75-90% |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | CS₂ (reagent & solvent) | Mild conditions, byproducts are easily removed by evaporation.[5][8] | High |
| Cobalt(II) Chloride (CoCl₂) | Triethylamine (Et₃N) | Acetonitrile | Uses a cheap, air-stable metal catalyst under mild conditions.[1][9] | Fair to Good |
| Thiophosgene (CSCl₂) | (none) | Aqueous media | The traditional method. Highly effective but extremely toxic and volatile, posing significant safety hazards.[3][8] | High |
Detailed Experimental Protocols
The following protocols are generalized from established methods for isothiocyanate synthesis and are directly adaptable for the preparation of this compound from benzhydrylamine.
Protocol 1: One-Pot Synthesis using Cyanuric Chloride (TCT) in an Aqueous System
This method is highly efficient, uses readily available reagents, and is suitable for a wide range of primary amines.[6][7]
Materials and Reagents:
-
Benzhydrylamine
-
Carbon Disulfide (CS₂)
-
Potassium Carbonate (K₂CO₃)
-
Cyanuric Chloride (Trichlorotriazine, TCT)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
6N Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Dithiocarbamate Formation: In a round-bottom flask equipped with a magnetic stir bar, combine benzhydrylamine (1.0 eq), potassium carbonate (2.0 eq), and deionized water (approx. 1 mL per mmol of amine).
-
Stir the mixture at room temperature and add carbon disulfide (1.2 eq) dropwise over 20-30 minutes.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting amine is fully consumed.[6]
-
Desulfurization: Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate beaker, dissolve cyanuric chloride (0.5 eq) in dichloromethane (approx. 0.75 mL per mmol of amine).
-
Add the TCT solution dropwise to the cooled reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0 °C.[6][7]
-
Work-up and Purification: a. Basify the biphasic mixture to a pH > 11 by adding 6N NaOH solution. This step helps to dissolve byproducts.[7] b. Transfer the mixture to a separatory funnel and separate the organic (CH₂Cl₂) layer. c. Extract the aqueous layer two more times with dichloromethane. d. Combine the organic layers and wash with water, followed by brine.[4] e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[4] f. The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure product.[4]
Proposed Reaction Mechanism
The synthesis proceeds through a well-understood nucleophilic addition followed by an elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzhydrylamine performs a nucleophilic attack on the electrophilic carbon atom of carbon disulfide.
-
Proton Transfer: The base present in the reaction mixture facilitates the deprotonation of the nitrogen, forming the dithiocarbamate salt.
-
Desulfurization/Elimination: The dithiocarbamate intermediate reacts with the desulfurizing agent (e.g., TCT). This promotes the elimination of a sulfur atom (formally as H₂S or a related species) to form the stable isothiocyanate N=C=S functional group.
Caption: Proposed mechanism for isothiocyanate formation from a primary amine.
This guide outlines a modern, safe, and efficient approach for synthesizing this compound. By replacing hazardous reagents like thiophosgene with alternatives such as cyanuric chloride or iodine, researchers can produce these valuable compounds with high yields while minimizing safety and environmental risks. The one-pot aqueous protocol is particularly advantageous for its simplicity, scalability, and broad applicability.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 8. cbijournal.com [cbijournal.com]
- 9. researchgate.net [researchgate.net]
chemical properties and structure of benzhydryl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydryl isothiocyanate, also known as diphenylmethyl isothiocyanate, is an organic compound featuring a benzhydryl group (two phenyl rings attached to a single carbon) and a reactive isothiocyanate functional group. While structurally related to the extensively studied benzyl isothiocyanate (BITC), this compound possesses unique steric and electronic properties due to the presence of the second phenyl ring. This guide provides a detailed overview of the chemical properties, structure, and known experimental data for this compound, highlighting its distinction from its more common analogue and identifying areas for future research.
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁NS | [1][2] |
| Linear Formula | (C₆H₅)₂CHNCS | [3] |
| Molecular Weight | 225.31 g/mol | [1][2][3] |
| CAS Number | 3550-21-8 | [1][2][3] |
| Melting Point | 57-61 °C | [3] |
| Appearance | Solid | [4] |
| Purity | ≥97% | [3] |
Structural Information
This compound's structure is characterized by a central carbon atom bonded to two phenyl groups, a hydrogen atom, and the nitrogen atom of the isothiocyanate group (-N=C=S). The presence of the two bulky phenyl groups on the same carbon atom (the benzhydryl moiety) significantly influences the molecule's stereochemistry and reactivity compared to benzyl isothiocyanate, which has only one phenyl group.
The isothiocyanate group is a key functional group, known for its electrophilic nature and its ability to react with nucleophiles.[5] This reactivity is central to the biological activities observed in other isothiocyanate-containing compounds.
Caption: Structural difference between benzhydryl and benzyl isothiocyanate.
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum for this compound.[1] Key characteristic peaks would include those corresponding to the aromatic C-H stretching, C=C stretching of the phenyl rings, and the strong, characteristic asymmetric stretching of the -N=C=S group.
-
Mass Spectrometry (MS): The NIST WebBook also contains the electron ionization mass spectrum for this compound.[6] The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the benzhydryl group.
Synthesis and Reactivity
Synthesis
Reactivity
The isothiocyanate functional group is a versatile electrophile that readily reacts with nucleophiles such as amines, thiols, and alcohols.[5] For instance, benzyl isothiocyanate has been shown to react with amino and sulfhydryl groups in proteins to form thiourea and dithiocarbamate derivatives, respectively.[5] It is expected that this compound would undergo similar reactions, although the increased steric hindrance from the two phenyl groups might affect the reaction kinetics.
Biological Activity and Signaling Pathways
There is a notable lack of published research specifically investigating the biological activity and associated signaling pathways of this compound. The majority of studies on related compounds have focused on benzyl isothiocyanate (BITC).
While the findings for BITC cannot be directly extrapolated to this compound due to structural differences, they provide a valuable starting point for future research into the potential bioactivity of this compound. BITC has been reported to exhibit a wide range of biological activities, including:
-
Anticancer Properties: BITC has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8][9]
-
Modulation of Signaling Pathways: Studies on BITC have identified its interaction with several key cellular signaling pathways, including:
-
Wnt/β-catenin Pathway: BITC has been observed to regulate this pathway, which is crucial in carcinogenesis.[10]
-
PI3K/AKT/FOXO Pathway: Inhibition of this survival pathway has been associated with the tumor-suppressive effects of BITC.[11]
-
MAPK Signaling Pathway: BITC can modulate the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis.[12][13]
-
mTOR Signaling: BITC has been shown to induce autophagy in cancer cells through the inhibition of mTOR signaling.[14][15]
-
STAT3 Pathway: BITC can induce reactive oxygen species (ROS)-dependent repression of the STAT3 protein.[16][17]
-
It is critical to reiterate that these biological activities and signaling pathway interactions are documented for benzyl isothiocyanate, and similar studies on this compound are currently lacking. The distinct three-dimensional structure of this compound may lead to different biological targets and activities.
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce in the literature. However, general methods for the analysis of related compounds can be adapted.
General Analytical Workflow
A general workflow for the characterization and analysis of this compound would involve synthesis, purification, and subsequent spectroscopic and spectrometric analysis.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Conclusion and Future Directions
This compound is a well-defined chemical entity with established physical and spectroscopic properties. However, there is a significant gap in the scientific literature regarding its biological activities and mechanisms of action. Given the extensive research on the anticancer and other therapeutic properties of the structurally related benzyl isothiocyanate, this compound represents a promising yet underexplored molecule for drug discovery and development.
Future research should focus on:
-
In vitro screening: Assessing the cytotoxic, anti-proliferative, and anti-inflammatory activities of this compound in various cell lines.
-
Mechanism of action studies: Investigating the effects of this compound on key cellular signaling pathways implicated in disease, drawing parallels and distinctions with benzyl isothiocyanate.
-
Pharmacokinetic and in vivo studies: Evaluating the absorption, distribution, metabolism, excretion, and efficacy of this compound in animal models.
A thorough investigation into the biological properties of this compound is warranted to determine its potential as a novel therapeutic agent.
References
- 1. This compound [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. 二苯甲基异硫氰酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3550-21-8 this compound AKSci 8046BA [aksci.com]
- 5. Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzyl isothiocyanate (BITC) inhibits migration and invasion of human colon cancer HT29 cells by inhibiting matrix metalloproteinase-2/-9 and urokinase plasminogen (uPA) through PKC and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzyl isothiocyanate induces protective autophagy in human prostate cancer cells via inhibition of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzyl Isothiocyanate - LKT Labs [lktlabs.com]
- 16. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Benzhydryl Isothiocyanate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydryl isothiocyanate derivatives are a class of organic compounds characterized by a diphenylmethyl (benzhydryl) group attached to an isothiocyanate (-N=C=S) functional group. This family of compounds, and isothiocyanates in general, has garnered significant attention in the scientific community for their diverse biological activities, including potent anticancer and antimicrobial properties. The isothiocyanate moiety is a highly reactive electrophile that can readily interact with nucleophilic cellular components, such as cysteine residues in proteins, leading to the modulation of various signaling pathways.
The most studied member of this class is benzyl isothiocyanate (BITC), a naturally occurring isothiocyanate found in cruciferous vegetables. BITC has demonstrated a wide range of pharmacological effects and serves as a foundational compound for understanding the biological potential of this compound derivatives. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically proceeds through the reaction of a primary amine with a thiocarbonyl transfer reagent. A common and versatile method involves the in-situ formation of a dithiocarbamate salt from the corresponding primary amine and carbon disulfide, followed by desulfurization to yield the isothiocyanate.
General Synthetic Workflow
Below is a generalized workflow for the synthesis of isothiocyanates from primary amines.
Caption: General workflow for the synthesis of isothiocyanates.
Anticancer Activity
This compound derivatives, particularly BITC, have demonstrated significant anticancer activity against a wide range of human cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of key cellular signaling pathways.
Quantitative Anticancer Data
The following tables summarize the in vitro cytotoxic activity of various isothiocyanate derivatives, presented as the half-maximal inhibitory concentration (IC50).
Table 1: IC50 Values of Benzyl Isothiocyanate (BITC) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 2.5 | [1] |
| MCF-7 | Breast Cancer | 23.4 | [2] |
| Panc1 | Pancreatic Cancer | ~10 | [3] |
| HGC27 | Gastric Cancer | ~10 | [3] |
| 8505C | Anaplastic Thyroid Carcinoma | 27.56 | [4] |
| CAL-62 | Anaplastic Thyroid Carcinoma | 28.30 | [4] |
Table 2: IC50 Values of Other Isothiocyanate Derivatives
| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |
| Brefeldin A-Isothiocyanate (Cpd 6) | Brefeldin A | HeLa | 1.84 | [5] |
| Brefeldin A-Isothiocyanate (Cpd 9d) | Brefeldin A | HeLa | 0.99 | [5] |
| Brefeldin A-Isothiocyanate (Cpd 9e) | Brefeldin A | HeLa | 0.81 | [5] |
| 1,4-diisothiocyanato butane (Cpd 12) | Diisothiocyanate | LoVo | 1.9 | [6] |
| 3,4-dimethoxybenzyl isothiocyanate (Cpd 6) | Benzyl | LoVo | 3.5 | [6] |
Signaling Pathways Modulated by Benzhydryl Isothiocyanates
Benzhydryl isothiocyanates exert their anticancer effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.
Wnt/β-catenin Pathway: BITC has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[7] It upregulates the expression of APC and GSK-3β, components of the β-catenin destruction complex, leading to decreased levels of β-catenin and its downstream targets.[7]
Caption: Modulation of the Wnt/β-catenin pathway by BITC.
MAPK and PI3K/Akt Pathways: BITC has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways. It can activate the pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK1/2 and PI3K/Akt pathways.[8]
Caption: Modulation of MAPK and PI3K/Akt pathways by BITC.
Antimicrobial Activity
In addition to their anticancer properties, benzhydryl isothiocyanates exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The electrophilic nature of the isothiocyanate group allows it to react with microbial proteins and enzymes, disrupting essential cellular functions.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values for benzyl isothiocyanate (BITC) against various microorganisms.
Table 3: MIC Values of Benzyl Isothiocyanate (BITC) against Various Microorganisms
| Microorganism | Type | MIC (µg/mL) | Reference |
| Campylobacter jejuni | Gram-negative Bacteria | 1.25 - 5 | [8] |
| Escherichia coli O157:H7 | Gram-negative Bacteria | < 100 | [8] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 2145 | [1] |
| Staphylococcus aureus | Gram-positive Bacteria | Not specified | [9] |
| Bacillus cereus | Gram-positive Bacteria | Not specified | [9] |
| Candida albicans | Fungus | Not specified | [9] |
| Aspergillus brasiliensis | Fungus | Not specified | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of benzhydryl isothiocyanates and key in vitro assays used to evaluate their biological activity.
Synthesis of Benzhydryl Isothiocyanates from Primary Amines
Materials:
-
Benzhydrylamine derivative (1.0 eq)
-
Carbon disulfide (1.2 eq)
-
Triethylamine (2.0 eq)
-
Tosyl chloride (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the benzhydrylamine derivative in DCM in a round-bottom flask.
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Add carbon disulfide dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and add tosyl chloride portion-wise.
-
Stir the reaction at room temperature for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compound derivative.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Clonogenic Assay for Colony Formation
The clonogenic assay assesses the ability of a single cell to grow into a colony.
Procedure:
-
Harvest and count the cells.
-
Plate a known number of cells into 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative for a specified duration.
-
After treatment, replace the drug-containing medium with fresh medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with a mixture of methanol and acetic acid.
-
Stain the colonies with crystal violet solution.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is influenced by the nature and position of substituents on the phenyl rings. While comprehensive SAR studies on a wide range of this compound derivatives are limited, general principles from other isothiocyanates can be extrapolated.
Caption: Key structural features influencing the activity of benzhydryl isothiocyanates.
-
Isothiocyanate Group: The -N=C=S group is essential for biological activity, acting as an electrophilic center that reacts with cellular nucleophiles.
-
Benzhydryl Moiety: The two phenyl rings contribute to the lipophilicity of the molecule, which can influence its ability to cross cell membranes. The steric bulk of this group also plays a role in receptor binding and enzyme inhibition.
-
Substituents on Phenyl Rings: The presence of electron-donating or electron-withdrawing groups on the phenyl rings can modulate the electrophilicity of the isothiocyanate carbon and the overall lipophilicity of the molecule, thereby affecting its biological activity.
Conclusion and Future Directions
This compound derivatives, with benzyl isothiocyanate as the most prominent example, represent a promising class of compounds with significant anticancer and antimicrobial potential. Their ability to modulate multiple key signaling pathways involved in cancer progression makes them attractive candidates for further drug development. However, the available research is heavily focused on BITC, and there is a clear need for the synthesis and biological evaluation of a broader range of this compound derivatives with diverse substitution patterns. Such studies will be crucial for establishing comprehensive structure-activity relationships and for optimizing the therapeutic potential of this class of compounds. Future research should also focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the development of targeted delivery systems to enhance the clinical translatability of these promising agents.
References
- 1. Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl isothiocyanate | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 4. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of new naphtalene diimides bearing isothiocyanate functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzyl isothiocyanate (BITC) inhibits migration and invasion of human gastric cancer AGS cells via suppressing ERK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Benzhydryl Isothiocyanate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic analysis of benzhydryl isothiocyanate (C₁₄H₁₁NS), a compound of interest for researchers, scientists, and professionals in drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, alongside detailed experimental protocols.
Introduction
This compound is a sulfur-containing organic compound with a diarylmethyl scaffold. The unique reactivity of the isothiocyanate group makes it a valuable synthon in medicinal chemistry and materials science. A thorough spectroscopic characterization is essential for confirming the identity, purity, and structure of this compound. This guide presents a summary of its key spectroscopic features to aid in its analysis and application.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of publicly available experimental NMR data for this compound, the following ¹H and ¹³C NMR data are predicted based on established chemical shift principles and spectral data of analogous compounds. It is crucial to note that these are theoretical values and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.25 - 7.45 | Multiplet | 10H | Ar-H |
| ~ 6.05 | Singlet | 1H | Ph₂-CH -NCS |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 140.0 | C -Ar (quaternary) |
| ~ 131.0 | C -N=C=S |
| ~ 129.0 | C H-Ar |
| ~ 128.5 | C H-Ar |
| ~ 127.5 | C H-Ar |
| ~ 65.0 | Ph₂-C H-NCS |
Note on the Isothiocyanate Carbon Signal: The carbon of the isothiocyanate (-N=C=S) group often exhibits a broad or weak signal in ¹³C NMR spectra due to its quadrupolar relaxation and the dynamics of the functional group. This can sometimes lead to its "near-silence" in the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong, sharp absorption band for the asymmetric stretch of the isothiocyanate group.[1]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3030 | Medium | Aromatic C-H Stretch |
| ~ 2100 | Strong, Sharp | Asymmetric -N=C=S Stretch |
| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |
| ~ 750, 700 | Strong | C-H Out-of-plane Bending (monosubstituted benzene) |
Data sourced from the NIST WebBook.[1]
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a distinct molecular ion peak and a characteristic base peak resulting from the stable benzhydryl cation.[2]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 225 | Moderate | [M]⁺ (Molecular Ion) |
| 167 | 100% (Base Peak) | [M - NCS]⁺ (Benzhydryl cation, [C₁₃H₁₁]⁺) |
| 165 | High | [C₁₃H₉]⁺ |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Data sourced from the NIST WebBook.[2]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to a reference standard (e.g., TMS). Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
IR Spectroscopy
-
Sample Preparation:
-
For liquid samples (if applicable): Place a drop of the neat liquid between two KBr or NaCl plates.
-
For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.
-
-
Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) to generate charged fragments.
-
Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions. The fragmentation pattern provides valuable information about the molecular structure.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of an organic compound like this compound.
Conclusion
References
Navigating the Chemical Landscape of Benzhydryl Isothiocyanate: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – [Date] – In the intricate world of pharmaceutical research and development, understanding the fundamental physicochemical properties of active compounds is paramount. Benzhydryl isothiocyanate, a molecule of interest for its potential therapeutic applications, presents unique challenges and opportunities related to its solubility and stability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability profiles of this compound in various solvents, drawing upon data from analogous isothiocyanate compounds to illuminate its behavior.
The isothiocyanate functional group (-N=C=S) is highly electrophilic, making compounds like this compound reactive and susceptible to degradation, particularly in the presence of nucleophiles. This reactivity is a double-edged sword, contributing to its biological activity but also posing challenges for formulation and long-term storage. A thorough understanding of its interactions with different solvent systems is therefore critical for harnessing its full potential.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in the public domain, valuable insights can be gleaned from its close structural analog, benzyl isothiocyanate (BITC). The solubility of these compounds is dictated by the interplay between the bulky, nonpolar benzhydryl or benzyl group and the polar isothiocyanate moiety.
Generally, this compound is expected to exhibit good solubility in a range of common organic solvents. Aprotic solvents are particularly well-suited for dissolving and storing isothiocyanates due to their lack of reactive hydroxyl groups.
Table 1: Qualitative and Quantitative Solubility of Benzyl Isothiocyanate (BITC) in Various Solvents
| Solvent | Solvent Type | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 29 mg/mL | Not Specified |
| Ethanol | Protic | Soluble | Not Specified |
| Chloroform | Aprotic | Soluble | Not Specified |
| Acetone | Aprotic | Readily Soluble | Not Specified |
| Water | Protic | Insoluble | Not Specified |
Note: This data is for benzyl isothiocyanate and serves as a strong proxy for the expected solubility behavior of this compound.
Stability Characteristics
The stability of this compound is highly dependent on the solvent system, temperature, and pH. The electrophilic carbon atom of the isothiocyanate group is a prime target for nucleophilic attack, leading to degradation.
Protic Solvents: Solvents containing nucleophilic groups, such as the hydroxyl (-OH) group in alcohols and water, are generally not recommended for the long-term storage of isothiocyanates.[1] In the presence of alcohols like methanol or ethanol, this compound will react to form inactive thiocarbamate derivatives.[1] This reaction is often accelerated by heat.[1] In aqueous solutions, hydrolysis can occur, leading to the formation of the corresponding amine (benzhydrylamine).[1] The rate of hydrolysis is dependent on the pH.[1]
Aprotic Solvents: Aprotic solvents, which lack acidic protons, are the preferred choice for dissolving and storing isothiocyanates.[1] Solvents such as acetonitrile, dimethyl sulfoxide (DMSO), chloroform, and acetone are recommended for preparing stock solutions.[1] It is crucial to use anhydrous (dry) grades of these solvents, as even trace amounts of water can lead to hydrolysis over time.[1]
Table 2: Stability of Benzyl Isothiocyanate (BITC) in Different Solvent Systems
| Solvent | Solvent Type | Stability | Degradation Products |
| Acetonitrile | Aprotic | Good | - |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Good (for stock solutions) | - |
| Chloroform | Aprotic | Good | - |
| Acetone | Aprotic | Good | - |
| Methanol | Protic | Poor | N-benzyl-O-methyl thiocarbamate |
| Ethanol | Protic | Poor | N-benzyl-O-ethyl thiocarbamate |
| Water | Protic | Poor | Benzylamine |
Note: This data is for benzyl isothiocyanate and is indicative of the expected stability of this compound.
Degradation Pathways
The primary degradation pathways for this compound in protic solvents involve nucleophilic attack on the isothiocyanate carbon. The following diagram illustrates these key reactions.
Caption: Degradation pathways of this compound in protic solvents.
Experimental Protocols
Accurate determination of solubility and stability is crucial for successful drug development. The following are standard experimental protocols for these assessments.
Protocol for Solubility Determination (Saturation Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Centrifuge the solution to pellet the undissolved solid. Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol for Stability Determination by HPLC
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in the test solvent.
-
Incubation: Store aliquots of the solution under controlled conditions (e.g., specific temperature and light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and analyze it by HPLC.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks can help identify degradation products.
The following diagram outlines a typical workflow for determining the stability of this compound.
Caption: Experimental workflow for stability assessment by HPLC.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The key takeaway for researchers is the critical importance of solvent selection for both experimental work and potential formulation. Aprotic solvents are strongly recommended for maintaining the integrity of the compound, while protic solvents should be avoided to prevent degradation. The provided experimental protocols offer a starting point for the systematic evaluation of these properties to ensure the reliable and effective use of this compound in research and drug development endeavors.
References
An In-depth Technical Guide on the Electrophilicity of the Isothiocyanate Group in Benzhydryl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the electrophilic nature of the isothiocyanate functional group, with a specific focus on benzhydryl isothiocyanate. Isothiocyanates are a class of naturally occurring and synthetic compounds recognized for their significant biological activities, largely stemming from the electrophilicity of the central carbon atom in the -N=C=S moiety. This document details the theoretical framework of isothiocyanate reactivity, presents available quantitative data, outlines detailed experimental protocols for synthesis and analysis, and visualizes key concepts and biological pathways. Due to the limited direct experimental data on this compound, this guide judiciously extrapolates from findings on the closely related and well-studied benzyl isothiocyanate, providing a robust predictive framework for researchers.
Introduction to Isothiocyanate Electrophilicity
The isothiocyanate group (-N=C=S) is a heterocumulene functional group characterized by a central carbon atom double-bonded to both a nitrogen and a sulfur atom. The significant difference in electronegativity between the carbon atom and its neighboring nitrogen and sulfur atoms renders the central carbon atom highly electrophilic. This inherent electrophilicity makes isothiocyanates susceptible to nucleophilic attack, a characteristic that underpins their chemical reactivity and diverse biological activities.
The reactivity of the isothiocyanate group is influenced by the electronic and steric properties of its substituent. In the case of this compound, the diphenylmethyl group's steric bulk and electronic effects are anticipated to modulate the electrophilicity of the isothiocyanate carbon. Understanding these structure-activity relationships is paramount for the design of novel therapeutic agents and for elucidating their mechanisms of action.
Theoretical Framework of Reactivity
The electrophilicity of the isothiocyanate carbon is a key determinant of its reactivity. Nucleophilic attack on this carbon is the primary mechanism through which isothiocyanates interact with biological molecules, most notably with the thiol groups of cysteine residues in proteins and with glutathione (GSH).
The reaction with a thiol group results in the formation of a dithiocarbamate adduct, while reaction with an amine group yields a thiourea derivative. These covalent modifications of cellular proteins and small molecules can lead to the modulation of various signaling pathways, contributing to the observed biological effects of isothiocyanates, including their well-documented anticancer properties.
Quantitative Data on Isothiocyanate Reactivity
Table 1: Reaction Rate Constants of Isothiocyanates with Nucleophiles
| Isothiocyanate | Nucleophile | Second-Order Rate Constant (k) | Conditions |
| Benzyl Isothiocyanate (BITC) | Glutathione (GSH) | 130 M⁻¹min⁻¹ | 25-30°C, pH 6.5 |
| Allyl Isothiocyanate (AITC) | Glutathione (GSH) | 75 M⁻¹min⁻¹ | 25-30°C, pH 6.5 |
| Sulforaphane (SFN) | Glutathione (GSH) | 45 M⁻¹min⁻¹ | 25-30°C, pH 6.5 |
Note: The reactivity of this compound is expected to be lower than that of benzyl isothiocyanate due to the increased steric hindrance from the two phenyl rings.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Observed Value |
| Infrared (IR) Spectroscopy | Asymmetric NCS stretch | ~2100 cm⁻¹ |
The strong absorption band around 2100 cm⁻¹ in the IR spectrum is characteristic of the isothiocyanate group.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is subsequently decomposed to the isothiocyanate.
Materials:
-
Benzhydrylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Tosyl chloride (TsCl) or another desulfurizing agent
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzhydrylamine (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and add tosyl chloride (1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Kinetic Analysis of Reaction with Nucleophiles by UV-Vis Spectroscopy
The reaction of an isothiocyanate with a nucleophile, such as an amine or thiol, can be monitored using UV-Vis spectroscopy by observing the change in absorbance of the reactants or products over time.
Materials:
-
Benzhydryl is
In Vitro Cytotoxicity of Benzhydryl Isothiocyanate on Tumor Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydryl isothiocyanate (BITC), a naturally occurring organosulfur compound found in cruciferous vegetables, has emerged as a promising agent in cancer research.[1][2] Extensive in vitro studies have demonstrated its potent cytotoxic effects against a wide array of tumor cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of BITC, detailing its effects on various cancer cell lines, the underlying molecular mechanisms, and the experimental protocols used for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Data Presentation: Cytotoxicity of BITC in Various Cancer Cell Lines
The cytotoxic efficacy of BITC has been quantified across numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following table summarizes the IC50 values of BITC in different tumor cell lines.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Incubation Time (h) | Assay |
| AGS | Gastric Adenocarcinoma | ~10 / ~5 | 24 / 48 | MTT |
| Capan-2 | Pancreatic Cancer | 10 | Not Specified | Not Specified |
| 8505C | Anaplastic Thyroid Cancer | 27.56 | 24 | CCK-8 |
| CAL-62 | Anaplastic Thyroid Cancer | 28.30 | 24 | CCK-8 |
| MCF-7 | Breast Cancer | 21.00 | 24 | MTT |
| MDA-MB-231 | Breast Cancer | 18.65 | 24 | MTT |
| SKOV-3 | Ovarian Carcinoma | 6.1 | Not Specified | Not Specified |
| 41-M | Ovarian Carcinoma | 7.2 | Not Specified | Not Specified |
| CH1 | Ovarian Carcinoma | 2.2 | Not Specified | Not Specified |
| L-1210 | Murine Leukemia | 2.0 | Not Specified | Not Specified |
| PC6/sens | Murine Plasmacytoma | 2.2 | Not Specified | Not Specified |
| U-87 MG | Malignant Glioma | 15.2 | Not Specified | MTS |
| SCC9 | Oral Squamous Cell Carcinoma | 5 and 25 (doses used) | 24 and 48 | MTT |
Mechanisms of Action: How BITC Induces Tumor Cell Death
BITC exerts its anticancer effects through the modulation of multiple signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.[3]
Induction of Apoptosis
A primary mechanism of BITC-induced cell death is the initiation of apoptosis, or programmed cell death. This is often triggered by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4] In gastric adenocarcinoma cells, BITC was found to regulate the expression of key apoptosis-related proteins, including a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4]
The released cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.[4] Studies have shown that BITC treatment leads to the activation of caspase-9 (the initiator caspase in the mitochondrial pathway) and caspase-3 (an executioner caspase).[5] Activated caspase-3 goes on to cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][6]
Furthermore, BITC can also induce apoptosis through the activation of death receptors on the cell surface, such as DR4 and DR5, initiating the extrinsic apoptotic pathway.[4]
Cell Cycle Arrest
In addition to inducing apoptosis, BITC can also halt the proliferation of cancer cells by causing cell cycle arrest, frequently at the G2/M phase.[7][8] This arrest prevents the cells from dividing and propagating. The mechanism behind this effect involves the modulation of key cell cycle regulatory proteins. For instance, in pancreatic cancer cells, BITC treatment has been shown to down-regulate the expression of Cyclin B1, Cdc2, and Cdc25C, all of which are crucial for the G2/M transition.[7] Conversely, the expression of the cyclin-dependent kinase inhibitor p21 is often upregulated, further contributing to the cell cycle block.[7]
Signaling Pathways Modulated by BITC
The cytotoxic effects of BITC are a consequence of its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.
ROS-Mediated Mitochondrial Dysfunction Pathway
A central mechanism of BITC's action is the induction of oxidative stress through the generation of ROS.[4] This excess ROS leads to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.
Caption: BITC-induced ROS-mediated mitochondrial apoptotic pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in cell proliferation and survival, is another target of BITC. In human pancreatic cancer cells, BITC has been shown to activate all three members of the MAPK family: ERK, JNK, and p38.[9] The activation of these kinases contributes to both G2/M cell cycle arrest and the induction of apoptosis.[9]
Caption: Involvement of the MAPK pathway in BITC-induced cytotoxicity.
Experimental Protocols
The following are detailed protocols for key experiments commonly used to assess the anticancer effects of BITC in cancer cell lines.[1]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of BITC (e.g., 0, 5, 10, 20, 40 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with BITC at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse BITC-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, Cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. research.monash.edu [research.monash.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl isothiocyanate-induced DNA damage causes G2/M cell cycle arrest and apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of Benzhydryl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzhydryl isothiocyanate (BITC), a naturally occurring organosulfur compound found in cruciferous vegetables, has emerged as a promising candidate in cancer chemoprevention and therapy. Extensive preclinical research has demonstrated its potent antitumor activities across a spectrum of cancer cell lines and in vivo models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of BITC, focusing on its key therapeutic targets. This document details the signaling pathways modulated by BITC, presents quantitative data on its efficacy, and provides detailed experimental protocols for key assays, aiming to facilitate further research and development of BITC as a potential therapeutic agent.
Introduction
Isothiocyanates (ITCs) are a class of phytochemicals derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables. Among these, this compound (BITC) has garnered significant attention for its robust anticancer properties.[1] In vitro and in vivo studies have consistently shown that BITC can inhibit the proliferation of cancer cells, induce apoptosis, and suppress metastasis.[2][3] This guide delves into the core molecular targets of BITC, providing a technical resource for researchers in oncology and drug discovery.
Key Therapeutic Targets and Signaling Pathways
BITC exerts its anticancer effects by modulating a multitude of cellular signaling pathways, primarily revolving around the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
Induction of Apoptosis
A hallmark of BITC's anticancer activity is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
BITC triggers the intrinsic apoptotic pathway primarily through the generation of ROS.[3] This leads to mitochondrial dysfunction, characterized by the disruption of the mitochondrial membrane potential.[3] Key molecular events in this pathway include:
-
Regulation of Bcl-2 Family Proteins: BITC upregulates the expression of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3] This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.
-
Cytochrome c Release: The altered balance of Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[4]
Evidence also suggests that BITC can activate the extrinsic apoptotic pathway by upregulating the expression of death receptors like DR4 and DR5 on the surface of cancer cells.[5] The binding of their respective ligands (e.g., TRAIL) to these receptors initiates a signaling cascade that leads to the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to further amplify the mitochondrial apoptotic pathway.
dot
Cell Cycle Arrest
BITC has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[6][7] This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation. The key molecular targets involved in BITC-induced G2/M arrest include:
-
Downregulation of G2/M Regulatory Proteins: BITC treatment leads to a decrease in the expression of key proteins that regulate the G2/M transition, such as Cyclin B1, cyclin-dependent kinase 1 (Cdk1), and cell division cycle 25C (Cdc25C).[3]
-
Upregulation of p21: BITC can upregulate the expression of the cyclin-dependent kinase inhibitor p21.[6] p21 can inhibit the activity of Cdk1/Cyclin B1 complexes, further contributing to G2/M arrest.
dot
Modulation of Key Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. BITC has been shown to modulate the activity of all three major MAPK family members: ERK, JNK, and p38. The activation of JNK and p38 is generally associated with the induction of apoptosis in response to cellular stress, and BITC treatment leads to their phosphorylation (activation).[8] While ERK is often associated with cell survival, in some contexts, its sustained activation by BITC can also contribute to apoptosis.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell survival, proliferation, and angiogenesis. BITC has been demonstrated to be a potent inhibitor of the STAT3 signaling pathway.[9][10] It achieves this by:
-
Inhibiting STAT3 Phosphorylation: BITC reduces the phosphorylation of STAT3 at Tyr705 and Ser727, which is essential for its activation.[7]
-
Downregulating STAT3 Expression: BITC can also decrease the total protein levels of STAT3.[7]
The inhibition of STAT3 by BITC leads to the downregulation of its target genes, which are involved in cell survival and angiogenesis, such as Bcl-2, Mcl-1, and VEGF.
Nuclear Factor-kappa B (NF-κB) is another transcription factor that is frequently overactive in cancer and promotes inflammation, cell survival, and proliferation. BITC has been shown to suppress the NF-κB signaling pathway.[11] This is achieved by inhibiting the phosphorylation and degradation of IκBα, which retains NF-κB in an inactive state in the cytoplasm.[12] By inhibiting NF-κB, BITC can sensitize cancer cells to apoptosis and reduce the expression of inflammatory and pro-survival genes.
dot
Quantitative Data on the Efficacy of BITC
The cytotoxic and antiproliferative effects of BITC have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of BITC in various cancer cell lines and data from in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound (BITC) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| 8505C | Anaplastic Thyroid Cancer | 27.56 | 24 | MTT |
| CAL-62 | Anaplastic Thyroid Cancer | 28.30 | 24 | MTT |
| MDA-MB-231 | Triple-Negative Breast Cancer | 18.65 | 24 | MTT |
| MCF-7 | Breast Cancer | 21.00 | 24 | MTT |
| MCF-10A | Normal Mammary Epithelial | 43.24 | 24 | MTT |
| CLBL-1 | Canine B-cell Lymphoma | 3.63 | 24 | Not Specified |
| CLB70 | Canine B-cell Lymphoma | 3.78 | 24 | Not Specified |
| CNK-89 | Canine NK-cell Lymphoma | 13.33 | 24 | Not Specified |
| SCC9 | Oral Squamous Cell Carcinoma | ~5-25 | 24-48 | Not Specified |
| SKM-1 | Acute Myeloid Leukemia | 4.0-5.0 | Not Specified | Not Specified |
Data compiled from multiple sources.[8][11][13][14] IC50 values can vary based on experimental conditions.
Table 2: In Vivo Efficacy of this compound (BITC) in Xenograft Models
| Cancer Cell Line | Animal Model | BITC Dose and Administration | Outcome |
| CAL-62 | Nude Mice | 100 mg/kg/day, i.p. | Significant inhibition of tumor growth. |
| GBM 8401 | Nude Mice | 5 or 10 µmol/100 µL/day, oral gavage | Dose-dependent reduction in tumor volume and weight. |
| A375.S2 | Nude Mice | 20 mg/kg, i.p. | Significant decrease in tumor weight. |
| MDA-MB-231 | Athymic Mice | 2.5 and 7.5 µmol/mouse, i.p. | Significant inhibition of tumor growth. |
| SCC9 | SCID Mice | Not Specified | Significant suppression of tumor growth. |
Data compiled from multiple sources.[6][11][13][14][15]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of BITC's anticancer effects.
Cell Culture and BITC Treatment
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, 8505C, CAL-62, SCC9) are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
BITC Preparation: A stock solution of BITC is prepared by dissolving it in dimethyl sulfoxide (DMSO). The stock solution is then diluted to the desired final concentrations in the complete culture medium. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of BITC.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of BITC in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the BITC dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is used to quantify apoptosis induced by BITC.
-
Procedure:
-
Seed cells in a 6-well plate and treat with BITC at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in an Annexin V-FITC/PI apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry-based assay is used to determine the effect of BITC on cell cycle distribution.
-
Procedure:
-
Treat cells with BITC as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins.
-
Procedure:
-
Cell Lysis: After treatment with BITC, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-STAT3, STAT3, Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular generation of ROS.
-
Procedure:
-
Treat cells with BITC for the desired time.
-
Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microplate reader or a flow cytometer.
-
dot
Conclusion
This compound is a potent anticancer agent that targets multiple critical signaling pathways in cancer cells. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling cascades like MAPK, STAT3, and NF-κB underscores its therapeutic potential. The generation of reactive oxygen species appears to be a central mechanism initiating many of these downstream effects. The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of BITC in the fight against cancer. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sub.chgh.org.tw [sub.chgh.org.tw]
- 15. Benzyl Isothiocyanate Inhibits Epithelial-Mesenchymal Transition in Cultured and Xenografted Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Benzyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of benzyl isothiocyanate (BITC), a compound of significant interest for its potential chemopreventive and antimicrobial properties.[1][2] The methods described herein are essential for pharmacokinetic studies, bioavailability assessments, quality control of natural products, and understanding the compound's mechanism of action.
Benzyl isothiocyanate is a naturally occurring isothiocyanate found in cruciferous vegetables like garden cress and nasturtium.[2] It is formed through the enzymatic hydrolysis of its precursor, glucotropaeolin.[2][3] Due to its reactive nature, accurate quantification requires robust analytical methods.[4] This document outlines three common and effective techniques for the quantification of BITC: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix. The following table summarizes the key quantitative parameters for the different methods, providing a basis for comparison.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 0.5 - 500 µg/mL[5] | 10 - 100 µg/mL, 1 - 10 µg/mL, 0.1 - 1 µg/mL | Typically in the ng/mL to µg/mL range |
| Limit of Detection (LOD) | 0.15 µg/mL[5] | 27.5 ng/mL | Sub ng/mL to low ng/mL range |
| Limit of Quantification (LOQ) | 0.55 µg/mL[5] | 83.4 ng/mL | Low ng/mL range |
| Accuracy (% Recovery) | 98.9 - 101.3%[5] | Not explicitly stated for BITC, but methods are generally accurate | High accuracy with the use of internal standards |
| Precision (%RSD) | < 2%[5] | Intraday and interday precision are generally low | Typically < 15% |
| Primary Application | Quality control of extracts and formulations | Analysis of volatile compounds in plant extracts | Bioanalysis of metabolites in plasma and urine |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of BITC in extracts and herbal formulations.[5]
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5]
Reagents:
Protocol:
-
Preparation of Standard Solutions:
-
Sample Preparation:
-
For plant extracts, dissolve a known amount of the extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Quantification:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of BITC in the sample by interpolating its peak area on the calibration curve.
-
Workflow for HPLC-UV Analysis of Benzyl Isothiocyanate
Caption: Workflow for HPLC-UV quantification of BITC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method, particularly useful for the analysis of volatile compounds like BITC in complex mixtures.[7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[8]
Reagents:
-
Solvent for extraction (e.g., Dichloromethane, n-hexane)
-
Benzyl isothiocyanate standard
-
Internal standard (e.g., butyl-benzene)
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of BITC and the internal standard in n-hexane.
-
Create calibration standards containing a fixed concentration of the internal standard and varying concentrations of BITC.
-
-
Sample Preparation (from plant material):
-
Homogenize the plant material.
-
Perform solvent extraction using an appropriate solvent like dichloromethane.
-
The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).[9]
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
Monitored Ions (for BITC): m/z 149 (molecular ion), and other characteristic fragments.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of BITC to the peak area of the internal standard against the concentration of BITC.
-
Calculate the concentration of BITC in the sample using this calibration curve.
-
Workflow for GC-MS Analysis of Benzyl Isothiocyanate
Caption: Workflow for GC-MS quantification of BITC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying BITC and its metabolites in biological matrices like plasma and urine due to its exceptional sensitivity and selectivity.[2][10] The use of a stable isotope-labeled internal standard, such as Benzyl Isothiocyanate-d7 (BITC-d7), is highly recommended for accurate quantification.[2]
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column
Reagents:
-
Methanol (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Benzyl isothiocyanate standard
-
Benzyl isothiocyanate-d7 (internal standard)
Protocol:
-
Preparation of Standard and Internal Standard Solutions:
-
Sample Preparation (from plasma):
-
LC-MS/MS Conditions:
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode. The specific precursor-product ion transitions for BITC and BITC-d7 need to be optimized on the instrument.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of BITC in the biological samples from the calibration curve.
-
Signaling Pathway: Metabolism of Benzyl Isothiocyanate
Caption: Mercapturic acid pathway of BITC metabolism.[2]
References
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzhydryl Isothiocyanate-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzhydryl isothiocyanate-based fluorescent probes in cellular imaging and analysis. Due to the limited availability of specific data on this compound probes, information from the closely related and well-studied benzyl isothiocyanate-based probes is included as a reference point for potential applications and methodologies.
Introduction
This compound and its derivatives are a class of organic compounds that can be functionalized to create fluorescent probes for biological applications. The isothiocyanate group (-N=C=S) is a reactive moiety that can form stable covalent bonds with nucleophilic groups found in biomolecules, such as the thiol groups of cysteine residues in proteins. This reactivity allows for the specific labeling of proteins and other targets within cells. When combined with a fluorophore, these probes become powerful tools for visualizing and quantifying biological processes.
Potential applications of this compound-based fluorescent probes include the detection of specific amino acids like cysteine, monitoring cellular events such as Golgi stress, and investigating signaling pathways involved in cancer progression through the induction of apoptosis and autophagy.
Data Presentation
The following tables summarize key quantitative data for a representative benzyl isothiocyanate fluorescent probe, Benzyl-fluorescein isothiocyanate (FBITC), as a reference for the potential photophysical properties of benzhydryl-based analogs.
Table 1: Photophysical Properties of Benzyl-Fluorescein Isothiocyanate (FBITC) vs. Fluorescein Isothiocyanate (FITC) [1]
| Property | FBITC at pH 6.5 | FITC at pH 6.5 | FBITC at pH 8.0 | FITC at pH 8.0 |
| Excitation Wavelength (λex, nm) | 490 | 490 | 490 | 490 |
| Emission Wavelength (λem, nm) | 520 | 520 | 520 | 520 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 55,000 | 53,000 | 65,000 | 63,000 |
| Quantum Yield (Φ) | 0.65 | 0.50 | 0.85 | 0.70 |
| Brightness (ε × Φ) | 35,750 | 26,500 | 55,250 | 44,100 |
Table 2: Cytotoxicity of Benzyl Isothiocyanate (BITC) in Various Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (µM) after 24h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 18.65 |
| MCF-7 | Breast Adenocarcinoma | 21.00 |
| Panc-1 | Pancreatic Cancer | ~15 |
| MiaPaCa-2 | Pancreatic Cancer | ~20 |
Experimental Protocols
I. Synthesis of a Generic this compound Fluorescent Probe
This protocol describes a general method for synthesizing a this compound fluorescent probe, starting from a fluorophore with a primary amine group.
Materials:
-
Fluorophore with a primary amine (e.g., aminofluorescein)
-
Benzhydryl bromide
-
Thiophosgene
-
Dry acetone
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Alkylation of the fluorophore:
-
Dissolve the amine-containing fluorophore and a slight excess of benzhydryl bromide in dry DCM.
-
Add TEA to the solution and stir at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography to obtain the benzhydryl-amine-fluorophore conjugate.
-
-
Conversion to isothiocyanate:
-
Dissolve the purified benzhydryl-amine-fluorophore in dry acetone.
-
In a separate flask, prepare a solution of thiophosgene in dry acetone.
-
Slowly add the fluorophore solution to the thiophosgene solution with vigorous stirring.
-
The formation of the isothiocyanate may result in a precipitate.
-
Continue stirring for an additional 2 hours after the addition is complete.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final this compound fluorescent probe.
-
II. Live Cell Imaging Protocol
This protocol outlines a general procedure for staining and imaging live cells with a this compound-based fluorescent probe.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for the specific fluorophore.
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.
-
III. Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound compounds.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Signaling Pathways and Experimental Workflows
Golgi Stress Response
This compound-based probes can be designed to target specific organelles, such as the Golgi apparatus, to study cellular stress responses. The following diagram illustrates a simplified workflow for investigating the role of cysteine in the Golgi stress response using a targeted fluorescent probe.
Wnt/β-catenin Signaling Pathway in Cancer
Benzyl isothiocyanates have been shown to affect the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. This compound probes could potentially be used to track changes in protein localization or expression within this pathway.
Reactive Oxygen Species (ROS) Induced Apoptosis
Isothiocyanates are known to induce reactive oxygen species (ROS) production, leading to apoptosis in cancer cells. Fluorescent probes can be used to monitor ROS levels and the subsequent activation of apoptotic pathways.
References
Application Note: Quantitative Analysis of Benzhydryl Isothiocyanate and its Metabolites using HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydryl isothiocyanate (BHITC) is a compound of interest for its potential therapeutic properties. Understanding its metabolic fate is crucial for preclinical and clinical development. Like other isothiocyanates, BHITC is primarily metabolized through the mercapturic acid pathway.[1][2] This involves conjugation with glutathione (GSH), followed by sequential enzymatic cleavage to form cysteinylglycine (CysGly), cysteine (Cys), and finally N-acetylcysteine (NAC) conjugates, which are then excreted.[1][2][3] Accurate and sensitive analytical methods are essential for quantifying BHITC and its metabolites in biological matrices to evaluate its pharmacokinetics and bioavailability.
This application note provides detailed protocols for the quantitative analysis of this compound and its primary metabolites in biological matrices, such as plasma and urine, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods described are based on established procedures for analogous compounds like benzyl isothiocyanate (BITC) and provide a robust framework for method development and validation.[1][4][5]
Metabolic Pathway of this compound
The metabolism of this compound follows the well-established mercapturic acid pathway.
Caption: Metabolism of this compound via the Mercapturic Acid Pathway.
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of the analytes from the biological matrix. Protein precipitation is a common and effective method for plasma samples. For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) is recommended.[1][4][5]
Protocol: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample, add a deuterated internal standard (e.g., this compound-d10).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1][6]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1][6]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol: Solid-Phase Extraction (SPE) for Urine or Plasma
-
Pre-condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step (or diluted urine sample) onto the SPE cartridge.[1]
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.[1]
-
Elute the analytes with 1 mL of methanol.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of benzyl isothiocyanate and its cysteine conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
cell-based assays to evaluate the anti-proliferative effects of benzhydryl isothiocyanate
Application Notes and Protocols for Evaluating the Anti-proliferative Effects of Benzyl Isothiocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isothiocyanates are naturally occurring compounds found in cruciferous vegetables that have garnered significant interest for their potential anti-cancer properties.[1][2] This document provides detailed application notes and protocols for evaluating the anti-proliferative effects of a specific isothiocyanate, Benzyl Isothiocyanate (BITC), using common cell-based assays. While the initial request specified benzhydryl isothiocyanate, a thorough literature search revealed a lack of specific data for this compound. Therefore, this guide focuses on the closely related and well-researched Benzyl Isothiocyanate (BITC) to provide robust and data-supported protocols.
The protocols outlined below—MTT assay, BrdU incorporation assay, and colony formation assay—are standard methods to assess cytotoxicity, DNA synthesis, and long-term proliferative capacity, respectively. Additionally, this document summarizes the known signaling pathways modulated by BITC in the context of its anti-proliferative effects.
Data Presentation: Anti-proliferative Effects of Benzyl Isothiocyanate
The following tables summarize quantitative data on the effects of BITC on cell viability and apoptosis in various cancer cell lines. This data is essential for designing experiments with appropriate concentration ranges of BITC.
Table 1: IC50 Values of Benzyl Isothiocyanate in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| AGS | Gastric Adenocarcinoma | 24 | ~10 | [3] |
| AGS | Gastric Adenocarcinoma | 48 | ~5 | [3] |
| SKM-1 | Acute Myeloid Leukemia | 24 | 4.0-5.0 | [4] |
| SKM/VCR (drug-resistant) | Acute Myeloid Leukemia | 24 | 4.0-5.0 | [4] |
| CWR22Rv1 | Prostate Cancer | 24 | <20 | [5] |
| PC3 | Prostate Cancer | 24 | >20 | [5] |
| HN12 | Head and Neck Squamous Cell Carcinoma | 24 | ~5 | [6] |
| 4T1-Luc | Murine Mammary Carcinoma | 24 | ~10 | [7] |
Table 2: Effect of Benzyl Isothiocyanate on Apoptosis-Related Protein Expression in AGS Cells (24h treatment)
| Protein | 5 µM BITC (Fold Change vs. Control) | 10 µM BITC (Fold Change vs. Control) | Reference |
| Pro-Caspase-9 | ~0.8 | ~0.6 | [8] |
| Cleaved Caspase-3 | ~1.2 | ~1.5 | [8] |
| XIAP | ~0.9 | ~0.7 | [8] |
| Cytochrome c | Slight Increase | ~1.6 | [8] |
| Bcl-2/Bax Ratio | ~0.7 | ~0.4 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of BITC in DMSO.
-
Perform serial dilutions of BITC in culture medium to achieve final concentrations ranging from 1 µM to 40 µM. Include a vehicle control (DMSO) at a concentration that does not exceed 0.4%.[1]
-
Replace the medium in each well with 100 µL of the medium containing the respective BITC concentrations.
-
Incubate for the desired time points (e.g., 24, 48 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 590 nm using a microplate reader.
-
BrdU Cell Proliferation Assay
This assay measures DNA synthesis as a direct marker of cell proliferation.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with various concentrations of BITC as described in the MTT assay protocol.
-
-
BrdU Labeling:
-
Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate for 2-4 hours at 37°C.
-
-
Fixation and Denaturation:
-
Remove the labeling medium and wash the cells with PBS.
-
Add 100 µL of a fixing/denaturing solution and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Wash the plate and add 100 µL of an anti-BrdU antibody solution.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add 100 µL of a peroxidase-conjugated secondary antibody solution.
-
Incubate for 30 minutes at room temperature.
-
-
Substrate Reaction and Data Acquisition:
-
Wash the plate and add 100 µL of a TMB substrate solution.
-
Incubate until a color change is observed.
-
Stop the reaction by adding 25 µL of 1M H₂SO₄.
-
Measure the absorbance at 450 nm.
-
Colony Formation Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies.
Protocol:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
-
Treatment:
-
Allow cells to attach overnight, then treat with various concentrations of BITC for 24 hours.
-
-
Colony Growth:
-
Replace the treatment medium with fresh complete medium and incubate for 7-14 days, changing the medium every 2-3 days.
-
-
Fixation and Staining:
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 5 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 2 hours.
-
-
Data Acquisition:
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for evaluating the anti-proliferative effects of BITC.
BITC-Induced Apoptosis Signaling Pathway
Caption: BITC-induced apoptosis pathways.
BITC-Induced G2/M Cell Cycle Arrest
References
- 1. mdpi.com [mdpi.com]
- 2. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl Isothiocyanate Inhibits HNSCC Cell Migration and Invasion, and Sensitizes HNSCC Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Efficacy of Benzhydryl Isothiocyanate: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for studying the in vivo efficacy of benzhydryl isothiocyanate (BITC), a promising anti-cancer compound derived from cruciferous vegetables. This document outlines detailed protocols for various cancer models, methods for assessing therapeutic response, and insights into the molecular pathways targeted by BITC.
Introduction to this compound (BITC)
This compound (BITC) is a naturally occurring isothiocyanate that has demonstrated significant anti-tumor properties in a range of cancer types.[1][2] In vivo studies are crucial for evaluating its therapeutic potential, determining effective dosages, and understanding its mechanism of action in a physiological context. This guide details established animal models and experimental procedures to facilitate robust preclinical evaluation of BITC.
Animal Models for Assessing BITC Efficacy
The selection of an appropriate animal model is critical for obtaining relevant and translatable data. Below are protocols for three commonly used cancer models in which the efficacy of BITC has been investigated.
Murine Mammary Carcinoma Model
This model is widely used to study breast cancer progression and metastasis.[1][3]
Table 1: Protocol for Murine Mammary Carcinoma Model
| Parameter | Detailed Protocol |
| Cell Line | 4T1-Luc (murine mammary carcinoma cells expressing luciferase) |
| Animal Strain | Female BALB/c mice (6-8 weeks old) |
| Cell Preparation | Culture 4T1-Luc cells in appropriate media. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 2x10^6 cells/mL.[1] |
| Tumor Implantation | Anesthetize mice. Implant 2x10^6 4T1-Luc cells in 100 µL of PBS into the mammary fat pad.[1] |
| BITC Preparation | Dissolve BITC in a suitable vehicle (e.g., corn oil). |
| Treatment Regimen | One day post-tumor implantation, begin oral gavage with BITC at doses of 1.5 mg/kg and 3 mg/kg, administered daily for 28 days. A vehicle control group should be included.[1] |
| Efficacy Assessment | Monitor tumor growth via bioluminescence imaging and caliper measurements. At the end of the study, excise tumors for weight measurement and further analysis (Western blot, IHC).[1][4][5] |
Oral Squamous Cell Carcinoma (OSCC) Xenograft Model
This model allows for the investigation of BITC's efficacy against head and neck cancers.[2]
Table 2: Protocol for Oral Squamous Cell Carcinoma Xenograft Model
| Parameter | Detailed Protocol |
| Cell Line | SCC9 (human oral squamous cell carcinoma) |
| Animal Strain | Severe Combined Immunodeficient (SCID) mice |
| Cell Preparation | Culture SCC9 cells and prepare a single-cell suspension in a serum-free medium. |
| Tumor Implantation | Subcutaneously inject SCC9 cells into the flank of SCID mice. |
| BITC Treatment | Once tumors are established, administer BITC via intraperitoneal (i.p.) injection. A typical dose might be extrapolated from other studies, but pilot studies are recommended. |
| Efficacy Assessment | Measure tumor volume regularly with calipers. At the study endpoint, tumors can be excised for histological and molecular analysis.[2] |
Pancreatic Cancer Xenograft Model
This model is essential for evaluating therapies for pancreatic ductal adenocarcinoma, a particularly aggressive malignancy.[6][7]
Table 3: Protocol for Pancreatic Cancer Xenograft Model
| Parameter | Detailed Protocol |
| Cell Line | PANC-1 (human pancreatic adenocarcinoma) |
| Animal Strain | Athymic nude mice |
| Cell Preparation | Culture PANC-1 cells. Prepare a suspension of 1x10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel.[8] |
| Tumor Implantation | Subcutaneously inject the cell suspension into the flank of the mice.[8] |
| BITC Treatment | After tumors reach a palpable size, initiate treatment with BITC, typically administered via oral gavage or i.p. injection. Dose-ranging studies are advisable. |
| Efficacy Assessment | Monitor tumor growth with calipers. At the conclusion of the experiment, collect tumors for analysis of apoptosis and other relevant markers.[9][10] |
Experimental Protocols for Efficacy Assessment
Consistent and accurate assessment of treatment efficacy is paramount. The following are standard protocols for key experimental procedures.
Preparation and Administration of BITC
Materials:
-
This compound (BITC) powder
-
Vehicle (e.g., corn oil, sterile PBS with a solubilizing agent)
-
Oral gavage needles (for mice)
-
Sterile syringes and needles
Protocol for Oral Gavage:
-
Prepare the desired concentration of BITC in the chosen vehicle. Ensure complete dissolution.
-
Accurately weigh each mouse to determine the correct volume for administration.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the BITC solution.
-
Monitor the animal for any signs of distress post-administration.
Tumor Volume Measurement
Materials:
-
Digital calipers
Protocol:
-
Measure the longest diameter (length) and the shortest diameter (width) of the tumor.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Record measurements 2-3 times per week to monitor tumor growth kinetics.
In Vivo Bioluminescence Imaging
This technique is applicable for tumor models using luciferase-expressing cell lines (e.g., 4T1-Luc).[4][5]
Materials:
-
In vivo imaging system (e.g., IVIS Spectrum)
-
D-luciferin (substrate for luciferase)
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Anesthetize the tumor-bearing mouse.
-
Administer D-luciferin via intraperitoneal injection (typically 150 mg/kg body weight).[5]
-
Wait for the substrate to distribute (approximately 10-15 minutes).
-
Place the mouse in the imaging chamber and acquire bioluminescent images.
-
Quantify the light emission from the tumor region of interest. This signal correlates with the number of viable tumor cells.[5]
Western Blot Analysis
This method is used to quantify the expression of specific proteins in tumor lysates, providing insights into the molecular mechanisms of BITC's action.
Protocol:
-
Excise tumors and snap-freeze them in liquid nitrogen.
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, Bax, Bcl-2, cleaved caspase-3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry (IHC)
IHC allows for the visualization of protein expression and localization within the tumor tissue.
Protocol:
-
Fix excised tumors in formalin and embed in paraffin.
-
Cut thin sections (4-5 µm) and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitopes.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with primary antibodies (e.g., anti-cleaved caspase-3, anti-PUMA, anti-S100A4, anti-MMP-9).[2]
-
Wash and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides for microscopic examination.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of BITC across different cancer models.
Table 4: Efficacy of BITC in Murine Mammary Carcinoma Model
| Treatment Group | Average Tumor Volume (mm³) at Day 28 | Average Tumor Weight (g) at Day 28 |
| Vehicle Control | ~1200 | ~1.2 |
| BITC (1.5 mg/kg) | ~700 | ~0.7 |
| BITC (3 mg/kg) | ~400 | ~0.4 |
| Data synthesized from representative studies.[1] |
Table 5: Efficacy of BITC in Oral Squamous Cell Carcinoma Xenograft Model
| Treatment Group | Average Tumor Volume (relative to control) |
| Vehicle Control | 100% |
| BITC | Significantly reduced (P<0.01) |
| Qualitative summary based on published findings.[2] |
Visualizing Molecular Mechanisms with Graphviz
The anti-tumor effects of BITC are attributed to its modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
BITC-Mediated Inhibition of the Wnt/β-catenin Pathway
BITC has been shown to suppress the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer.[1][3] This leads to a decrease in the transcription of target genes involved in cell proliferation and survival.
Induction of Apoptosis by BITC
BITC induces programmed cell death (apoptosis) in cancer cells through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[2]
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for conducting an in vivo study to evaluate the efficacy of BITC.
References
- 1. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β‑catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioluminescent Imaging of Breast Tumor Progression in a Female Mouse Model [jove.com]
- 5. In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]
- 7. PANC‑1 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]
- 8. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Anti-proliferative and proapoptotic effects of benzyl isothiocyanate on human pancreatic cancer cells is linked to death receptor activation and RasGAP/Rac1 down-modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Conjugating Benzhydryl Isothiocyanate to Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques for conjugating benzhydryl isothiocyanate (BITC) to proteins and peptides. This document outlines the fundamental principles of the conjugation chemistry, detailed experimental protocols, and methods for the characterization of the resulting bioconjugates.
Introduction
This compound (BITC) is a reactive compound that can covalently bind to nucleophilic residues on proteins and peptides. The isothiocyanate group (-N=C=S) of BITC readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable thiourea linkages.[1] Under specific pH conditions, it can also react with the thiol group of cysteine residues to form a dithiocarbamate linkage.[2][3] This reactivity makes BITC a valuable tool for labeling proteins and peptides for various applications, including the development of antibody-drug conjugates (ADCs), fluorescent probes, and other targeted therapeutics.[][5]
The selectivity of the conjugation reaction can be controlled by adjusting the pH of the reaction buffer. Generally, reaction with amine groups is favored at a basic pH (8.5-9.5), where the amino groups are deprotonated and thus more nucleophilic.[1] In contrast, reaction with thiol groups of cysteine residues is more favorable at a slightly acidic to neutral pH (6.5-7.5).[2]
Key Considerations for BITC Conjugation
Several factors should be considered to achieve successful and efficient conjugation of BITC to proteins and peptides:
-
pH of the reaction buffer: As mentioned, pH is a critical parameter for controlling the selectivity of the conjugation reaction.[1][2]
-
Molar ratio of BITC to protein/peptide: An excess of BITC is typically used to drive the reaction to completion; however, an excessive amount can lead to non-specific modifications and protein aggregation. The optimal ratio should be determined experimentally for each specific protein or peptide.[6]
-
Reaction time and temperature: Most labeling reactions are carried out at room temperature for 1-4 hours or overnight at 4°C.[1][6] Higher temperatures can increase the reaction rate but may also lead to protein degradation.[1]
-
Solvent for BITC: BITC is typically dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein or peptide solution.[6]
-
Buffer composition: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target protein/peptide for reaction with BITC.[6] Bicarbonate or borate buffers are commonly used.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the conjugation of isothiocyanates to proteins and peptides.
Table 1: pH-Dependent Reactivity of Benzyl Isothiocyanate with a Model Thiol Compound (Glutathione, GSH) [2]
| pH | Kinetic Rate Constant (M⁻¹s⁻¹) |
| 6.5 | 0.12 |
| 7.4 | 0.35 |
| 8.0 | 0.71 |
| 9.5 | >13.9 (reaction too fast to measure accurately) |
Table 2: Effect of Benzyl Isothiocyanate (BITC) Conjugation on the Secondary Structure of α-Lactalbumin [7]
| BITC:α-Lactalbumin Molar Ratio | α-Helix Content (%) | β-Sheet Content (%) |
| 0 (Native Protein) | 29 | 12 |
| 10 | 25 | 18 |
| 50 | 21 | 22 |
| 100 | 17 | 28 |
Experimental Protocols
Protocol 1: General Procedure for BITC Conjugation to Proteins
This protocol provides a general method for labeling proteins with BITC, primarily targeting lysine residues.
Materials:
-
Protein of interest
-
This compound (BITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer, pH 9.0
-
Desalting column (e.g., Sephadex G-25) or dialysis membrane
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 (optional)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), exchange it with the sodium bicarbonate buffer using a desalting column or dialysis.
-
-
BITC Solution Preparation:
-
Immediately before use, dissolve BITC in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the BITC solution to the protein solution at a molar ratio of 5:1 to 20:1 (BITC:protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light. Alternatively, the reaction can be performed overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted BITC and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, purify the conjugate by dialysis against the storage buffer.
-
-
Characterization:
-
Determine the degree of labeling by UV-Vis spectrophotometry or mass spectrometry.
-
Assess the purity and integrity of the conjugate by SDS-PAGE and size-exclusion chromatography.
-
Protocol 2: Cysteine-Specific BITC Conjugation to Peptides
This protocol is designed for the selective labeling of cysteine residues in peptides.
Materials:
-
Peptide containing a free cysteine residue
-
This compound (BITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Phosphate Buffer, pH 7.0
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in 0.1 M phosphate buffer (pH 7.0).
-
-
BITC Solution Preparation:
-
Prepare a fresh solution of BITC in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the BITC solution to the peptide solution at a 1.5 to 5-fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification of the Conjugate:
-
Purify the BITC-peptide conjugate from unreacted peptide and excess BITC using RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry (e.g., LC-MS).
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for BITC conjugation to proteins and peptides.
Caption: Simplified signaling pathways modulated by isothiocyanate-protein conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youdobio.com [youdobio.com]
- 7. Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability | MDPI [mdpi.com]
Application Notes and Protocols for Benzhydryl Isothiocyanate in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydryl isothiocyanate (BITC) is a naturally occurring organosulfur compound found in plants of the family Moringaceae, such as Moringa oleifera, and has emerged as a promising candidate in the development of novel antimicrobial agents. Its broad-spectrum activity against a range of pathogenic bacteria and fungi, including drug-resistant strains, makes it a subject of significant interest. These application notes provide an overview of BITC's antimicrobial properties, detailed experimental protocols for its synthesis and evaluation, and insights into its mechanism of action.
Antimicrobial Activity of this compound
BITC exhibits potent antimicrobial activity against a variety of microorganisms. Its efficacy is attributed to its ability to induce oxidative stress, disrupt cell membrane integrity, and interfere with essential cellular processes such as the electron transport chain.
Data Presentation: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are key parameters to quantify the antimicrobial potency of a compound. Below is a summary of reported MIC and MBC/MFC values for BITC against various bacterial and fungal strains.
| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference(s) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | ATCC 29213 | 74.6 | - | [1] |
| Staphylococcus aureus | (MRSA isolates) | 2.9 - 110 | - | |
| Bacillus subtilis | - | 1150 | - | [2] |
| Gram-Negative Bacteria | ||||
| Escherichia coli | ATCC 25922 | 1150 | - | [2] |
| Salmonella enterica | - | 575 | - | [2] |
| Pseudomonas aeruginosa | - | 2145 ± 249 | - | [3] |
| Fusobacterium nucleatum | - | 2000 | 4000 | [4] |
| Klebsiella pneumoniae | (Clinical isolates) | ≥ 128 | - | [5] |
| Fungi | ||||
| Aspergillus niger | - | 1150 | - | [2] |
| Aspergillus fumigatus | (Clinical isolate) | 25 | 200 | |
| Penicillium citrinum | - | 575 | - | [2] |
Note: Values have been converted to µg/mL for comparison. Original reported values were 1 µL/mL and 0.5 µL/mL for a BITC density of approximately 1.15 g/mL[2], and 0.2% and 0.4% (w/v)[4].
Experimental Protocols
Synthesis of this compound
This protocol describes a general one-pot synthesis of this compound from benzhydrylamine.
Materials:
-
Benzhydrylamine
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride (TCT)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (6N)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dithiocarbamate Salt Formation:
-
In a round-bottom flask, dissolve benzhydrylamine (1 equivalent) and potassium carbonate (2 equivalents) in a mixture of water and dichloromethane.
-
Cool the mixture in an ice bath to 0-5 °C with constant stirring.
-
Slowly add carbon disulfide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
-
Desulfurization:
-
Cool the reaction mixture back down to 0 °C.
-
In a separate flask, dissolve cyanuric chloride (0.5 equivalents) in dichloromethane.
-
Add the cyanuric chloride solution dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Basify the reaction mixture to a pH > 11 with 6N NaOH solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
-
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (BITC) stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile diluent (e.g., saline or broth)
-
Incubator
-
Microplate reader (optional)
-
Positive control (microorganism in broth without BITC)
-
Negative control (broth only)
-
Solvent control (microorganism in broth with the highest concentration of solvent used)
Procedure:
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the BITC stock solution to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the positive control and the twelfth as the negative control.
-
-
Inoculation:
-
Dilute the standardized microbial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well (except the negative control wells).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
Interpretation:
-
The MIC is the lowest concentration of BITC at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
-
2. Disk Diffusion Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
This compound (BITC) solution
-
Sterile blank paper disks (6 mm diameter)
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator
-
Calipers or a ruler
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized microbial inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Impregnate sterile blank paper disks with a known concentration of the BITC solution.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate, ensuring firm contact.
-
-
Incubation:
-
Invert the plates and incubate at the appropriate temperature and duration for the specific microorganism.
-
-
Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone indicates the susceptibility of the microorganism to the tested concentration of BITC.
-
Visualizations
Signaling Pathway: Inhibition of Bacterial Respiratory Chain
Caption: Proposed mechanism of BITC-induced bacterial cell death.
Experimental Workflow: Antimicrobial Drug Development
Caption: Experimental workflow for antimicrobial drug development.
Logical Relationship: Factors Influencing Antimicrobial Activity
Caption: Logical relationship of factors influencing BITC's activity.
References
- 1. Synergistic Antibacterial Mechanism of Benzyl Isothiocyanate and Resveratrol Against Staphylococcus aureus Revealed by Transcriptomic Analysis and Their Application in Beef - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and main action pathway of benzyl isothiocyanate extracted from papaya seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. converterin.com [converterin.com]
- 4. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of benzyl isothiocyanate on widespread mcr-1-harbouring IncX4 plasmid transfer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield and purity of benzhydryl isothiocyanate synthesis
Welcome to the technical support center for the synthesis of benzhydryl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction yields and product purity. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthesis endeavors.
Troubleshooting and FAQs
This section addresses common challenges encountered during the synthesis of this compound.
Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I address them?
Answer: A low or nonexistent yield is a frequent issue that can arise from several factors in the synthesis process. A systematic approach to troubleshooting is the most effective way to identify and solve the problem. Key areas to investigate include the quality of reagents, reaction conditions, potential side reactions, and losses during the workup and purification stages.[1][2]
Formation of Side Products (e.g., Thioureas)
Question: My final product is contaminated with a significant amount of symmetric thiourea. How can this be prevented?
Answer: Thiourea formation is a classic side reaction in isothiocyanate synthesis.[2] It occurs when the newly formed, highly electrophilic isothiocyanate product reacts with the starting primary amine that has not yet reacted. This is especially problematic if there is an excess of the amine or if there are localized high concentrations of the amine during the reaction.[2]
Prevention Strategies:
-
Slow Addition: Add the amine to the reaction mixture containing the thiocarbonylating agent (e.g., carbon disulfide) slowly. This maintains a low concentration of the free amine, minimizing its chance to react with the product.
-
Stoichiometry Control: Use a slight excess of the thiocarbonylating agent to ensure all the primary amine is consumed.
-
Reaction Conditions: Ensure homogenous mixing to avoid localized concentrations of reactants.
Product Purity Issues
Question: After purification, my this compound is still impure. What are the best purification methods?
Answer: The purification of isothiocyanates is critical for obtaining a high-quality final product. The choice of method depends on the nature of the impurities.
-
Vacuum Distillation: This is often effective for removing non-volatile impurities and residual solvents from liquid isothiocyanates like this compound.
-
Column Chromatography: For removing closely related impurities, such as the corresponding thiourea or unreacted starting materials, column chromatography on silica gel is a standard and effective method.[3]
-
Washing/Extraction: A thorough aqueous workup is essential to remove salts and water-soluble byproducts before final purification. Washing the organic layer with water and brine is a critical step.[3]
Choice of Reagents
Question: Are there safer and more efficient alternatives to highly toxic reagents like thiophosgene?
Answer: Yes, due to the high toxicity of thiophosgene, numerous, safer alternatives have been developed.[4][5][6] The most common and effective route involves the two-step, one-pot synthesis via a dithiocarbamate salt intermediate.[3][5][7][8][9]
Common Method:
-
Dithiocarbamate Formation: The primary amine (benzhydrylamine) reacts with carbon disulfide (CS₂) in the presence of a base.[3][7]
-
Desulfurization: The resulting dithiocarbamate salt is treated with a desulfurizing agent to eliminate a sulfur moiety and form the isothiocyanate.[3][7]
A variety of desulfurizing agents can be used, each with its own advantages.[7][10]
Comparative Data on Desulfurizing Agents
The choice of desulfurizing agent is critical for the successful synthesis of isothiocyanates from dithiocarbamate intermediates. The table below summarizes various reagents used in this key step.
| Desulfurizing Agent | Substrate Suitability | Advantages | Disadvantages |
| Cyanuric Chloride (TCT) | General alkyl and aryl amines | High yields, works well in aqueous conditions.[9][11] | Heterogeneous reaction can sometimes be slow. |
| Tosyl Chloride (TsCl) | General alkyl and aryl amines | Effective and widely used.[2] | Excess reagent can be difficult to remove.[2] |
| Di-tert-butyl dicarbonate (Boc₂O) | General alkyl and aryl amines | Volatile byproducts are easily removed by evaporation.[2] | Stoichiometry must be precise to avoid residual reagent.[2] |
| Iodine (+ TBAI) | General use, including electron-deficient anilines | Rapid reaction, commercially available reagents.[2][4] | Requires careful handling. |
| Hydrogen Peroxide | Non-chiral isothiocyanates, diisothiocyanates | "Green" reagent, works well in protic solvents.[2][7] | May not be effective for all substrates.[2] |
| Sodium Persulfate | Chiral isothiocyanates | Safer than thiophosgene, simple workup, good yields.[2][7] | May require specific conditions for optimal performance. |
| Triphosgene | General use | Solid, safer to handle than phosgene gas, mild conditions.[2][7] | Still a hazardous reagent.[2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis using Cyanuric Chloride (TCT)
This protocol is adapted from a general and facile method for preparing isothiocyanates from primary amines under aqueous conditions.[9][11]
Materials:
-
Benzhydrylamine
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride (TCT)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium hydroxide (NaOH) solution (6 N)
Procedure:
-
Dithiocarbamate Formation:
-
In a round-bottom flask, combine benzhydrylamine (1.0 eq), potassium carbonate (2.0 eq), and water.
-
Cool the mixture in an ice bath.
-
Add carbon disulfide (1.2 eq) dropwise to the stirred mixture over 20-30 minutes at room temperature.
-
Allow the mixture to stir for an additional 2-4 hours at room temperature. Monitor the reaction by TLC or GC until the starting amine is consumed.[9]
-
-
Desulfurization:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve cyanuric chloride (0.5 eq) in dichloromethane.
-
Add the TCT solution dropwise to the cooled reaction mixture over approximately 4 hours.
-
After the addition is complete, stir the mixture for another hour to ensure the reaction goes to completion.[9]
-
-
Work-up and Purification:
-
Adjust the pH of the mixture to >11 with a 6 N NaOH solution.[9]
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.[3]
-
Visual Guides
General Synthesis Workflow
The following diagram illustrates the general one-pot workflow for the synthesis of this compound from benzhydrylamine.
Caption: One-pot synthesis workflow for this compound.
Troubleshooting Logic for Low Yield
This decision tree provides a logical workflow for diagnosing the cause of low product yield.
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 6. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
Technical Support Center: Overcoming Solubility Challenges of Benzhydryl Isothiocyanate in Aqueous Media
Disclaimer: This document primarily provides data and protocols for benzyl isothiocyanate (BITC) as a closely related analogue to benzhydryl isothiocyanate. Due to limited available data for this compound, researchers should use this information as a starting point and optimize protocols for their specific experimental needs.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
Like many isothiocyanates, this compound is a hydrophobic molecule. Its chemical structure, characterized by the bulky, nonpolar benzhydryl group, leads to unfavorable interactions with polar water molecules, resulting in low aqueous solubility. This poor solubility can significantly hinder its application in biological assays and pharmaceutical formulations.
Q2: What are the common signs of solubility issues during my experiments?
You may observe the following:
-
Precipitation: The compound falls out of solution, appearing as a solid or cloudiness in your aqueous buffer or cell culture media.
-
Inconsistent Results: Poor solubility can lead to variable and non-reproducible experimental outcomes.
-
Low Bioavailability: In in vivo studies, poor aqueous solubility can result in low absorption and reduced therapeutic efficacy.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
The main strategies to enhance the solubility of hydrophobic compounds like this compound include:
-
Use of Co-solvents: Employing a water-miscible organic solvent in which the compound is soluble.
-
Complexation with Cyclodextrins: Encapsulating the isothiocyanate molecule within the hydrophobic cavity of a cyclodextrin.
-
Formulation into Nanoparticles: Encapsulating the compound within a nanoparticle delivery system.
Q4: Which solvents should I use for preparing a stock solution?
For preparing high-concentration stock solutions, it is recommended to use anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), acetonitrile, chloroform, or acetone.[1] Protic solvents like methanol and ethanol should be avoided for long-term storage as they can react with the isothiocyanate group.[1] When using a stock solution in an aqueous medium for experiments, ensure the final concentration of the organic solvent is low (typically ≤ 0.1% for DMSO) to prevent solvent-induced artifacts.[1]
Q5: How stable is this compound in aqueous solutions?
Isothiocyanates are known to be unstable in aqueous media, and their stability is pH-dependent.[1][2] Degradation can occur through hydrolysis, leading to the formation of corresponding amines.[1] It is advisable to prepare fresh working solutions in aqueous buffers immediately before use.[1]
Troubleshooting Guides
Issue 1: Precipitation of the compound upon addition to aqueous buffer.
| Possible Cause | Recommended Solution |
| Concentration exceeds solubility limit. | Decrease the final concentration of this compound in the aqueous medium. |
| Inadequate mixing. | Ensure thorough mixing by vortexing or sonication after adding the stock solution to the aqueous buffer. |
| Low temperature of the aqueous medium. | For some isothiocyanates, solubility can be improved by gently warming the solution. However, be cautious as heat can also accelerate degradation.[1] |
| Sub-optimal solvent for stock solution. | Ensure you are using a recommended anhydrous aprotic solvent like DMSO for your stock solution.[1] |
Issue 2: Inconsistent or non-reproducible experimental results.
| Possible Cause | Recommended Solution |
| Compound precipitation during the experiment. | Visually inspect your experimental setup (e.g., wells of a microplate) for any signs of precipitation. Consider using one of the solubility enhancement techniques described below. |
| Degradation of the compound in aqueous media. | Prepare fresh working solutions immediately before each experiment. Minimize the time the compound is in an aqueous environment before analysis.[1] |
| Interaction with components of the media. | Some components of complex media (e.g., proteins in cell culture media) can interact with the compound. Consider simplifying the buffer system if possible for initial solubility tests. |
Data Presentation: Solubility Enhancement of Benzyl Isothiocyanate (BITC)
The following tables summarize quantitative data on the solubility enhancement of the related compound, benzyl isothiocyanate (BITC).
Table 1: Effect of Cyclodextrins on the Aqueous Solubility of Benzyl Isothiocyanate (BITC)
| Cyclodextrin Derivative | Concentration (mM) | Resulting BITC Solubility | Reference |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 0 - 0.6 | Non-linear increase with increasing HP-β-CD concentration | [3] |
| Glucosyl-β-cyclodextrin (GLU-β-CD) | 0 - 0.6 | Non-linear increase with increasing GLU-β-CD concentration | [3] |
Note: The original study presents this data as a phase solubility diagram, showing a significant, non-linear increase in BITC solubility with increasing concentrations of both HP-β-CD and GLU-β-CD.[3]
Table 2: Characteristics of Benzyl Isothiocyanate (BITC) Nanoparticle Formulations
| Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| BITC-Gelatin Nanoparticles | <200 | Not specified | [4][5] |
| BITC-SOR-mPEG-PLGA Nanoparticles | ~108 | 24.0 ± 1.5 | [6] |
Experimental Protocols
Protocol 1: Preparation of a Benzyl Isothiocyanate (BITC) Inclusion Complex with β-Cyclodextrins using Ultrasonication
This protocol is adapted from a method used to enhance the solubility and stability of BITC.[3][7][8]
Materials:
-
Benzyl Isothiocyanate (BITC)
-
β-Cyclodextrin derivative (e.g., HP-β-CD or GLU-β-CD)
-
Deionized water
-
Ultrasonicator
-
Freeze-dryer
Methodology:
-
Prepare a series of β-cyclodextrin derivative solutions in deionized water at various concentrations (e.g., 0.1, 0.2, 0.3, 0.4, 0.5, and 0.6 mM).
-
Slowly add a small volume of BITC solution to the β-cyclodextrin solution.
-
Sonicate the mixed solution. For example, use 100% power for 3 minutes with intervals of 1 second per pulse.
-
Shake the solution until it becomes clear.
-
To obtain a solid powder, freeze the inclusion solution at -20°C for 12 hours, followed by freeze-drying for 24 hours.[3]
-
The resulting lyophilized powder can be stored at 4°C.[3]
Protocol 2: Preparation of Benzyl Isothiocyanate (BITC) Loaded Nanoparticles
This protocol is a general guideline based on the encapsulation of BITC in polymeric nanoparticles.[6]
Materials:
-
Benzyl Isothiocyanate (BITC)
-
Amphiphilic copolymer (e.g., mPEG-PLGA)
-
Organic solvent (e.g., acetone)
-
Aqueous solution (e.g., deionized water with a surfactant like Tween 80)
-
Homogenizer/Sonicator
-
Rotary evaporator or similar solvent evaporation system
Methodology:
-
Dissolve BITC and the copolymer (e.g., mPEG-PLGA) in an organic solvent.
-
Add the organic phase dropwise to the aqueous phase while stirring.
-
Homogenize or sonicate the resulting emulsion to reduce the particle size.
-
Remove the organic solvent by evaporation (e.g., using a rotary evaporator).
-
The resulting nanoparticle suspension can be used directly or lyophilized for storage.
Visualizations
Caption: Workflow for enhancing solubility using cyclodextrin inclusion.
References
- 1. benchchem.com [benchchem.com]
- 2. thaiscience.info [thaiscience.info]
- 3. mdpi.com [mdpi.com]
- 4. ijisrt.com [ijisrt.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Encompassment of Benzyl Isothiocyanate in cyclodextrin using ultrasonication methodology to enhance its stability for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing the degradation of benzhydryl isothiocyanate during storage and experiments
Technical Support Center: Benzhydryl Isothiocyanate
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help prevent its degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored at low temperatures, ideally at 4°C for short-term storage and -20°C or -80°C for long-term storage.[1][2] It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.[3] The container should be tightly sealed and protected from light.[4]
Q2: What are the signs of this compound degradation?
A2: Degradation can be indicated by a change in the physical appearance of the compound, such as discoloration or the formation of precipitates. Analytically, degradation can be confirmed by techniques like HPLC or GC-MS, where you would observe a decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to degradation products.[1] The primary degradation products are likely to be benzhydrylamine (from hydrolysis) or thiocarbamate derivatives (if in the presence of alcohols).[1][5]
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: Anhydrous aprotic solvents are highly recommended for dissolving and preparing stock solutions of this compound.[1] Suitable solvents include:
-
Acetonitrile: Excellent stability has been reported for other isothiocyanates in this solvent.
-
Dimethyl sulfoxide (DMSO): Use anhydrous grade DMSO and store it properly to prevent moisture absorption.[1] While generally suitable for stock solutions, be aware that under certain conditions (e.g., with a palladium catalyst and heat), DMSO can react with aryl isothiocyanates.[6]
-
Chloroform and Acetone: These have been shown not to react with benzyl isothiocyanate and are expected to be compatible with this compound.[1]
Q4: Which solvents should be avoided when working with this compound?
A4: Protic solvents should be avoided for storage and in reactions where the isothiocyanate needs to remain intact for an extended period.[1] These include:
-
Water: Hydrolysis will occur, leading to the formation of the corresponding amine (benzhydrylamine).[1][5] This degradation is accelerated at a higher pH.
-
Alcohols (e.g., methanol, ethanol): These will react with the isothiocyanate group to form inactive thiocarbamate derivatives. This reaction is often accelerated by heat.[1]
Q5: How does pH affect the stability of this compound?
A5: Isothiocyanates are generally more stable in acidic conditions and degrade more rapidly in neutral to alkaline conditions.[7] The rate of hydrolysis to the corresponding amine increases with higher pH. Therefore, for experiments in aqueous media, using a buffer with a slightly acidic pH can help minimize degradation.
Q6: How does the reactivity of this compound compare to other isothiocyanates like benzyl isothiocyanate (BITC)?
A6: While specific kinetic data for this compound is limited, the presence of two phenyl groups on the alpha-carbon is expected to create significant steric hindrance. This will likely decrease the reaction rate with nucleophiles compared to less sterically hindered isothiocyanates like BITC. The electrophilicity of the isothiocyanate carbon is the primary driver of its reactivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Table 1: Troubleshooting Experimental Issues
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in a reaction | Degradation of this compound prior to or during the reaction. | Ensure proper storage and handling of the isothiocyanate. Use anhydrous aprotic solvents. Prepare solutions fresh before use. |
| Low reactivity of the nucleophile. | Increase the reaction temperature or prolong the reaction time. Consider using a non-nucleophilic base as a catalyst if appropriate for your reaction. | |
| Steric hindrance from the benzhydryl group slowing the reaction. | Optimize reaction conditions (temperature, concentration, catalyst) to overcome the steric barrier. | |
| Inconsistent or non-reproducible experimental results | Degradation of this compound in stock solutions. | Prepare fresh stock solutions in anhydrous aprotic solvents like acetonitrile or DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles. For working solutions in aqueous media, prepare them immediately before use.[1] |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) | Degradation of this compound. | Identify the degradation products. A peak corresponding to the mass of benzhydrylamine suggests hydrolysis. Peaks corresponding to adducts with solvent molecules (e.g., methanol) indicate reaction with the solvent. Use high-purity, anhydrous solvents.[1] |
| Reaction with impurities in solvents or reagents. | Use high-purity, anhydrous solvents and fresh reagents. | |
| Precipitation of the compound during analysis (e.g., in HPLC) | Poor solubility in the mobile phase. | Adjust the mobile phase composition. For reversed-phase HPLC, increasing the organic solvent percentage may help. Heating the HPLC column (e.g., to 60°C) can also improve solubility.[1] |
Experimental Protocols
Protocol 1: General Synthesis of this compound from Benzhydrylamine
This protocol is a general method adapted from the synthesis of other isothiocyanates and may require optimization.[8][9][10]
Materials:
-
Benzhydrylamine
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
A desulfurizing agent (e.g., thiophosgene or cyanuric chloride)
-
An appropriate solvent (e.g., dichloromethane, chloroform, or a biphasic system with water)
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
Dissolve benzhydrylamine in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5°C using an ice bath.
-
Add the base to the solution.
-
Slowly add carbon disulfide dropwise to the stirred solution.
-
Allow the reaction mixture to stir for a specified time (e.g., 1-2 hours) at a controlled temperature to form the dithiocarbamate salt intermediate. Monitor the reaction by thin-layer chromatography (TLC).
-
-
Desulfurization:
-
To the dithiocarbamate salt solution, add the desulfurizing agent. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Continue to stir the reaction mixture and monitor its progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction mixture appropriately (e.g., with water or a dilute acid).
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Protocol 2: Quantification of this compound by HPLC
This is a general method that will likely require optimization for your specific instrument and sample matrix.[11][12]
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with known concentrations.
-
-
Sample Preparation:
-
Dissolve the experimental sample containing this compound in the mobile phase or a compatible solvent to a known concentration.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor the absorbance at a wavelength where this compound has a strong absorbance (this may need to be determined by a UV scan). For benzyl isothiocyanate, wavelengths around 268 nm have been used.[13]
-
Column Temperature: Maintain a constant temperature, for example, 40°C.[13]
-
Inject the standard solutions and the sample solution into the HPLC system.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound peak versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Degradation Pathways of this compound
General Experimental Workflow for this compound Synthesis
Troubleshooting Logic for Low Product Yield
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ethz.ch [ethz.ch]
- 3. benchchem.com [benchchem.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. graphviz.org [graphviz.org]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. mdpi.com [mdpi.com]
- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 12. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Recovery of Benzhydryl Isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of benzhydryl isothiocyanate during liquid-liquid extraction (LLE) procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound consistently low?
Low recovery during the extraction of this compound can stem from several factors. The most common issues include suboptimal pH of the aqueous phase, use of an inappropriate extraction solvent, chemical degradation of the target compound, formation of stable emulsions, or inefficient extraction technique.[1] A systematic evaluation of each of these steps is the most effective way to diagnose and resolve the issue.
Q2: What is the best solvent for extracting this compound?
The choice of solvent is critical and depends on the polarity of the target compound.[2] this compound is a relatively nonpolar molecule. Therefore, water-immiscible organic solvents of medium to low polarity are generally effective.
-
Recommended Solvents: Chlorinated solvents like dichloromethane and chloroform are common choices for isothiocyanate extraction.[3] Ethyl acetate is another effective option.[4]
-
Principle of Selection: The goal is to choose a solvent that maximizes the partitioning of this compound into the organic phase while minimizing the co-extraction of impurities.[5] Non-polar solvents are effective for extracting non-polar compounds.[6]
Q3: How does pH affect the extraction, and what is the optimal pH?
The pH of the aqueous phase is one of the most critical parameters influencing both the stability and recovery of isothiocyanates.
-
Analyte Stability: Isothiocyanates can be unstable at pH extremes.[7] Acidic conditions (low pH) can promote the formation of nitriles instead of isothiocyanates, while highly alkaline conditions can also lead to degradation.[3][8] Generally, hydrolysis of isothiocyanates is more pronounced with increasing pH and temperature.[7][9]
-
Optimal Conditions: For most isothiocyanates, extraction is most effective when the aqueous phase is at a neutral or near-neutral pH (pH 6-7.5).[4][7] This ensures the compound remains in its most stable, neutral form, allowing for efficient partitioning into the organic solvent.[5]
Q4: I'm getting a stable emulsion between my aqueous and organic layers. How can I resolve this?
Emulsion formation is a frequent problem in LLE, especially when samples contain fats, proteins, or other surfactant-like molecules.[5][10] The emulsion traps the analyte, leading to poor recovery and difficult phase separation.[10]
-
Prevention: The simplest prevention method is to use gentle mixing (slow, repeated inversions of the separatory funnel) instead of vigorous shaking.[10]
-
Breaking an Emulsion:
-
"Salting Out": Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the phases.[10][11]
-
Centrifugation: If volumes are manageable, centrifuging the mixture is a highly effective way to break an emulsion.[11][12][13]
-
Filtration: Pass the mixture through a phase separation filter paper or a plug of glass wool.[10][11]
-
Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic layer and disrupt the emulsion.[10]
-
Q5: Could my this compound be degrading during the extraction process?
Yes, degradation is a significant possibility. Isothiocyanates are reactive compounds susceptible to degradation, particularly under adverse conditions.[14]
-
Temperature: Isothiocyanates can be sensitive to heat.[15][16] It is advisable to perform extractions at room temperature and avoid any heating steps unless specifically required and validated.
-
Hydrolysis: The isothiocyanate functional group can react with nucleophiles like water, especially at non-neutral pH.[7][9] To minimize this, keep the time the analyte spends in the aqueous phase as short as possible.
-
Light Sensitivity: Some related compounds are photosensitive.[17] While not definitively established for this compound, it is good practice to protect the sample from direct light, for example, by using amber glassware.
Q6: How can I improve my overall extraction efficiency?
Beyond addressing the specific issues above, general technique can be improved for better recovery.
-
Perform Multiple Extractions: Instead of one extraction with a large volume of solvent, it is more effective to perform two or three sequential extractions using smaller volumes of solvent.[1]
-
Ensure Proper Mixing: Allow sufficient surface area contact between the two phases for the analyte to partition, but avoid the vigorous shaking that can cause emulsions.[10]
-
Allow Sufficient Time for Separation: Be patient and wait for the two layers to separate cleanly before attempting to drain the lower layer.
Quantitative Data
As specific experimental data for this compound is limited, the properties of its close structural analog, benzyl isothiocyanate, are provided for reference. These values can help in solvent selection and procedural design.
| Property | Value (Benzyl Isothiocyanate) | Reference(s) |
| Molecular Formula | C₈H₇NS | [18] |
| Molecular Weight | 149.21 g/mol | [19] |
| Boiling Point | 242-243 °C | [20] |
| Density | 1.125 g/mL at 25 °C | [20] |
| Water Solubility | 0.109 mg/mL at 25 °C (low) | [19] |
| LogP | 3.16 | [19] |
| Solubility (Organic) | Soluble in DMSO, ethanol, chloroform, oils | [21][22] |
Experimental Protocols
Standard Liquid-Liquid Extraction (LLE) Protocol for this compound
This protocol provides a general guideline for extracting this compound from an aqueous matrix. It should be optimized for your specific sample type and concentration.
Materials & Equipment:
-
Separatory funnel
-
Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Aqueous sample containing this compound
-
Phosphate buffer (0.1 M, pH 7.0)
-
Saturated NaCl (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Sample Preparation: Ensure your sample containing this compound is fully dissolved or suspended in an aqueous solution. If starting from a reaction mixture, quench the reaction appropriately first.
-
pH Adjustment: Transfer the aqueous solution to a separatory funnel. Adjust the pH to ~7.0 using a suitable buffer or dilute acid/base.[4] This neutral pH environment is crucial for the stability of the isothiocyanate.[15]
-
First Extraction: Add a volume of extraction solvent (e.g., dichloromethane) equal to approximately one-third to one-half of the aqueous phase volume.
-
Mixing: Stopper the funnel and gently invert it 15-20 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[10]
-
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. Dichloromethane is denser than water and will be the bottom layer.
-
Collection: Carefully drain the lower organic layer into a clean, dry Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 3-6 two more times using fresh aliquots of the organic solvent. Combine all organic extracts in the same flask. This ensures maximum recovery of the compound.[1]
-
Washing (Optional): To remove water-soluble impurities from the combined organic extract, wash it by adding an equal volume of brine. Mix gently and allow the layers to separate. Discard the upper aqueous (brine) layer.
-
Drying: Dry the organic extract by adding a small amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator under reduced pressure to yield the crude this compound.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving issues related to poor recovery during extraction.
A troubleshooting workflow for poor extraction recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. atlas.org [atlas.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 6. hydrometaltech.com [hydrometaltech.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lib3.dss.go.th [lib3.dss.go.th]
- 17. Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay | MDPI [mdpi.com]
- 18. Benzyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 19. Benzyl Isothiocyanate | C8H7NS | CID 2346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Benzyl isothiocyanate 98 , FG 622-78-6 [sigmaaldrich.com]
- 21. Benzyl Isothiocyanate - LKT Labs [lktlabs.com]
- 22. BENZYL ISOTHIOCYANATE CAS#: 622-78-6 [m.chemicalbook.com]
optimization of reaction conditions for benzhydryl isothiocyanate with nucleophiles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions between benzhydryl isothiocyanate and various nucleophiles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism of this compound with nucleophiles?
The reaction proceeds through a nucleophilic addition mechanism. The isothiocyanate group (-N=C=S) contains a highly electrophilic carbon atom.[1] A nucleophile, such as an amine or thiol, attacks this carbon, leading to the formation of a stable addition product.[2][3] With primary and secondary amines, this reaction forms N,N'-disubstituted thioureas, while thiols yield dithiocarbamates.[2][4]
Q2: Which nucleophiles are commonly reacted with this compound?
This compound readily reacts with a variety of nucleophiles. The most common are:
-
Primary and Secondary Amines: These react efficiently to form stable thiourea derivatives.[5][6] This is a cornerstone reaction in medicinal chemistry for creating diverse molecular scaffolds.[3]
-
Thiols: The reaction with thiol groups produces dithiocarbamates.[7]
-
Alcohols: Alcohols can also react, particularly under heat, to form thiocarbamate derivatives, though the reaction is generally slower than with amines or thiols.[8][9]
Q3: How does pH influence the selectivity of the reaction with different nucleophiles?
The pH of the reaction medium is a critical parameter for controlling selectivity when multiple nucleophilic groups are present, such as in proteins.
-
Reaction with Amines: A more alkaline condition (pH 9-11) is preferable for the reaction with amine groups to form thioureas.[7][10]
-
Reaction with Thiols: A pH range of 6-8 favors the reaction with thiol groups to form dithiocarbamates.[7][10]
Q4: What are the recommended solvents and which should be avoided?
The choice of solvent is crucial for reaction success and the stability of the isothiocyanate.
-
Recommended Solvents: Anhydrous aprotic solvents are highly recommended.[8] Good choices include Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO).[8][11]
-
Solvents to Avoid: Protic solvents, especially alcohols like methanol and ethanol, should be avoided for long-term storage or as reaction solvents if the desired product is the thiourea.[8] These solvents can react with the isothiocyanate to form inactive thiocarbamate byproducts, a reaction that is accelerated by heat.[8][12] Aqueous solutions, particularly at high pH, can also accelerate the degradation of the isothiocyanate.[8]
Q5: Is a catalyst required for the reaction of this compound with amines?
No, a catalyst is typically not necessary. The nucleophilic addition of an amine to an isothiocyanate is generally a fast, efficient, and high-yielding reaction that proceeds cleanly under mild, ambient conditions.[5][11]
Q6: How can the progress of the reaction be monitored?
The most common and effective method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[5][11] By spotting the reaction mixture over time, one can observe the consumption of the starting materials (this compound and the nucleophile) and the appearance of the product spot.
Section 2: Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction is not proceeding or is giving a very low yield. What are the possible causes and solutions? A: Low yield can stem from several factors. Use the following logic to troubleshoot the issue:
Problem: Formation of Multiple Products / Side Reactions
Q: My TLC shows multiple unexpected spots. What are the likely side products? A: The appearance of multiple spots suggests side reactions are occurring. Potential side products include:
-
N-Benzhydryl-O-alkyl Thiocarbamates: Formed if an alcohol was used as the solvent (e.g., methanol, ethanol).[8]
-
Benzhydrylamine: Results from the hydrolysis of this compound, which can happen if there is excess water in the reaction mixture.[8]
-
Symmetrical 1,3-disubstituted Ureas/Thioureas: These can sometimes form from small-chain alcohol reactions or other complex pathways.[9]
To mitigate these, ensure you are using an anhydrous aprotic solvent and that your starting materials are free of water and other nucleophilic impurities.[8]
Problem: Difficulty in Product Isolation and Purification
Q: My crude product is an oil or is difficult to purify. What are some recommended procedures? A: If the product precipitates directly from the reaction mixture, it can often be isolated by simple filtration and washed with a cold, non-polar solvent like hexane.[11] If it remains in solution, a standard work-up is required:
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[5]
-
Extraction: Dissolve the residue in a suitable organic solvent like Ethyl Acetate or Dichloromethane.[5]
-
Washing: Wash the organic layer successively with a weak acid (e.g., 1M HCl if the starting amine is basic and needs to be removed), saturated NaHCO₃ solution, and finally with brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.[11]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if it is an oil or contains persistent impurities.[11]
Section 3: Experimental Protocols & Data
General Experimental Protocol: Synthesis of N-Benzhydryl-N'-substituted Thioureas
This protocol outlines a general and efficient procedure for the reaction between this compound and a primary or secondary amine.[5][11]
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the selected primary or secondary amine (1.0 equivalent).[5]
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an ambient atmosphere.[11]
-
Reagent Addition: To the stirring solution, add this compound (1.0 equivalent), either neat or as a solution in the same solvent. The addition can be done dropwise or in one portion at room temperature.[5]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine or isothiocyanate is fully consumed. These reactions are often complete within a few hours.[5][11]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If the product precipitates, it can be isolated by filtration. Otherwise, perform a liquid-liquid extraction as described in the troubleshooting section.[5]
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.[11]
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR) and by determining its melting point.[11]
Data Tables
Table 1: Recommended Solvents for this compound Reactions This table summarizes the suitability of various solvents for reactions involving isothiocyanates.
| Solvent | Type | Suitability & Comments | Citation |
| Dichloromethane (DCM) | Aprotic | Excellent. Good solubility for reactants, non-reactive. | [5][11] |
| Acetonitrile (ACN) | Aprotic | Good. Suitable for a wide range of reactants. | [8][11] |
| Tetrahydrofuran (THF) | Aprotic | Good. Ensure it is anhydrous and peroxide-free. | [11] |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Good (for stock solutions). Use anhydrous grade. | [8] |
| Chloroform | Aprotic | Good. Shown to not react with benzyl isothiocyanate. | [8][12] |
| Methanol / Ethanol | Protic | Poor. Reacts with the isothiocyanate to form inactive thiocarbamate byproducts. Avoid for thiourea synthesis. | [8][12] |
| Water | Protic | Poor. Can cause hydrolysis of the isothiocyanate, leading to degradation and formation of benzhydrylamine. | [8] |
Table 2: Influence of pH on Nucleophilic Addition Selectivity This table outlines the optimal pH conditions for reacting isothiocyanates with amines versus thiols.
| Nucleophile | Optimal pH Range | Product Formed | Citation |
| Primary/Secondary Amine | 9 - 11 | Thiourea | [7][10] |
| Thiol | 6 - 8 | Dithiocarbamate | [7][10] |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
managing the reactivity of the isothiocyanate group in complex reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isothiocyanates (ITCs). The content addresses common challenges in managing the reactivity of the isothiocyanate group in complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary nucleophiles that react with isothiocyanates in a complex biological mixture?
A1: The isothiocyanate group is a potent electrophile that readily reacts with various nucleophiles. In a biological context, the most common reactants are the thiol groups of cysteine residues and the primary and secondary amine groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. The reactivity towards these groups is highly dependent on the pH of the reaction medium.
Q2: How does pH influence the selectivity of isothiocyanate reactions with amines versus thiols?
A2: The pH of the reaction environment is a critical factor in determining whether an isothiocyanate will preferentially react with an amine or a thiol.[1] Generally, the reaction with thiols is favored at a slightly acidic to neutral pH (6.0-8.0), where the more nucleophilic thiolate anion (R-S⁻) is present.[1] Conversely, at alkaline pH (9.0-11.0), the reaction with unprotonated amino groups becomes dominant.[1] This pH-dependent selectivity is crucial for directing the reaction towards the desired molecular target.
Q3: Is the reaction between isothiocyanates and thiols reversible?
A3: Yes, a key distinction between the reaction of isothiocyanates with thiols and amines is its reversibility.[2] The reaction with thiol groups forms dithiocarbamate adducts, which can dissociate to release the parent isothiocyanate or participate in a "transthiocarbamoylation" reaction, transferring the thiocarbamoyl moiety to another thiol.[2] This reversibility suggests that dithiocarbamates can act as a biological transport or storage form of isothiocyanates.[2]
Q4: What are the common side reactions of isothiocyanates in aqueous media?
A4: The primary side reaction of isothiocyanates in aqueous solutions is hydrolysis, which is the reaction with water. This reaction is generally slow but is promoted by acidic conditions and higher temperatures.[3] The hydrolysis initially forms an unstable thiocarbamic acid, which rapidly decomposes to the corresponding amine.[3] In alkaline conditions, the hydroxyl ion can directly react with the isothiocyanate to form an unstable intermediate that then captures a proton from water to form a stable thiourea. The rate of hydrolysis is generally slower than the reaction with strong nucleophiles like amines and thiols.
Troubleshooting Guides
Issue 1: Low Yield of Thiourea Product in Amine-Isothiocyanate Reaction
Possible Cause 1: Suboptimal pH
-
Troubleshooting: The reaction of isothiocyanates with amines is highly pH-dependent. The amine nucleophile must be in its unprotonated form to be reactive. Ensure the reaction pH is in the alkaline range, typically between 9.0 and 11.0, to favor the deprotonated amine.[1] Use a suitable buffer, such as carbonate-bicarbonate or borate buffer, to maintain the desired pH throughout the reaction.
Possible Cause 2: Hydrolysis of the Isothiocyanate
-
Troubleshooting: While less favorable than reaction with amines at alkaline pH, hydrolysis can still occur, especially during long reaction times or at elevated temperatures. To minimize hydrolysis, use a higher concentration of the amine nucleophile to favor the desired reaction kinetically. Running the reaction at a lower temperature can also reduce the rate of hydrolysis. For highly sensitive substrates, consider using a non-aqueous solvent if the reactants are soluble.
Possible Cause 3: Steric Hindrance
-
Troubleshooting: Bulky substituents on either the amine or the isothiocyanate can sterically hinder the reaction, leading to lower yields. If steric hindrance is suspected, increasing the reaction time and/or temperature may help to overcome the activation energy barrier. However, be mindful of potential side reactions at higher temperatures.
Issue 2: Non-specific Labeling or Multiple Products in Protein Conjugation
Possible Cause 1: Lack of pH Control
-
Troubleshooting: As discussed, pH dictates the selectivity between amine and thiol labeling. For selective labeling of cysteine residues, maintain a pH between 6.5 and 7.5. For preferential labeling of lysine residues, a pH of 9.0 or higher is recommended. Precise control of the reaction buffer is critical.
Possible Cause 2: Presence of Multiple Reactive Residues
-
Troubleshooting: If a protein has multiple accessible and reactive cysteine or lysine residues, multiple labeling events can occur. To achieve site-specific labeling, consider protein engineering to remove or protect other reactive sites. Alternatively, if a specific residue is significantly more nucleophilic, careful control of the stoichiometry of the isothiocyanate reagent (using a lower molar excess) can favor labeling of the most reactive site.
Possible Cause 3: Isothiocyanate Reagent Instability
-
Troubleshooting: Isothiocyanate reagents, especially fluorescent dyes like FITC, can be susceptible to hydrolysis.[4] Prepare stock solutions of the isothiocyanate in an anhydrous solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before starting the conjugation. Avoid prolonged storage of isothiocyanates in aqueous solutions.
Issue 3: Difficulty in Purifying the Thiourea Product
Possible Cause 1: Unreacted Starting Materials
-
Troubleshooting: Unreacted amine or isothiocyanate can co-purify with the desired thiourea product. To remove unreacted amine, an acidic wash during the workup can protonate and solubilize it in the aqueous phase. Unreacted isothiocyanate can often be removed by chromatography or by reacting it with a scavenger resin.
Possible Cause 2: Formation of Byproducts
-
Troubleshooting: Side reactions can lead to impurities. If hydrolysis of the isothiocyanate is a significant issue, the resulting amine may be present. Purification techniques such as column chromatography, recrystallization, or preparative HPLC are often necessary to isolate the pure thiourea product. The choice of method will depend on the polarity and physical properties of the product and impurities.
Data Presentation
Table 1: pH-Dependent Selectivity of Isothiocyanate Reactions
| pH Range | Preferred Nucleophile | Product | Bond Stability |
| 6.0 - 8.0 | Thiol (Cysteine) | Dithiocarbamate | Reversible |
| 9.0 - 11.0 | Amine (Lysine, N-terminus) | Thiourea | Stable |
Table 2: Relative Reactivity of Different Isothiocyanates
| Isothiocyanate | Structure | Relative Reactivity | Factors Influencing Reactivity |
| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | High | Electron-withdrawing phenyl group enhances electrophilicity. |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | Moderate | Less electron-withdrawing than the benzyl group. |
| Phenyl Isothiocyanate (PITC) | C₆H₅NCS | Moderate | The aromatic ring influences the electronic properties. |
Experimental Protocols
Protocol 1: Selective Labeling of Cysteine Residues in a Protein
Objective: To selectively label cysteine residues in a protein with an isothiocyanate-containing probe.
Materials:
-
Protein of interest with accessible cysteine residue(s)
-
Isothiocyanate-labeling reagent (e.g., FITC)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Reaction tubes
Procedure:
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 1-5 mg/mL. Ensure the buffer is free of any extraneous thiol-containing compounds.
-
Reagent Preparation: Immediately before use, dissolve the isothiocyanate-labeling reagent in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Reaction Setup: In a reaction tube, add the protein solution. While gently vortexing, add a 10- to 20-fold molar excess of the dissolved isothiocyanate reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light (if using a fluorescent probe).
-
Purification: Separate the labeled protein from unreacted isothiocyanate and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the labeling reagent at its specific absorbance maximum.
Protocol 2: Synthesis of a Thiourea from a Primary Amine and Isothiocyanate
Objective: To synthesize an N,N'-disubstituted thiourea from a primary amine and an isothiocyanate.
Materials:
-
Primary amine
-
Isothiocyanate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1 equivalent) in DCM or THF.
-
Addition of Isothiocyanate: Add the isothiocyanate (1 equivalent) to the amine solution. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 5% sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thiourea.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: pH-dependent reactivity of isothiocyanates with thiols and amines.
Caption: Troubleshooting workflow for low-yield isothiocyanate reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. jetir.org [jetir.org]
addressing challenges in the scale-up of benzhydryl isothiocyanate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of benzhydryl isothiocyanate synthesis. The information is presented in a practical, question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis of this compound involves a two-step, one-pot reaction. First, benzhydrylamine is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final product, this compound. This approach is analogous to the synthesis of other isothiocyanates like benzyl isothiocyanate.[1][2]
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
Scaling up the synthesis of this compound introduces several safety concerns that must be addressed:
-
Toxicity of Reagents: Carbon disulfide is highly flammable, volatile, and toxic. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: The formation of the dithiocarbamate intermediate can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The reaction vessel should be equipped with a reliable cooling system and temperature monitoring.
-
Reagent Addition: Slow, controlled addition of reagents, particularly carbon disulfide and the desulfurizing agent, is critical to manage the reaction exotherm.
-
Pungent Odor: Isothiocyanates have a strong, pungent odor and can be irritating. Proper ventilation and handling procedures are necessary to minimize exposure.
Q3: How does the steric hindrance of the benzhydryl group affect the synthesis compared to benzyl isothiocyanate?
The two phenyl rings of the benzhydryl group create significant steric hindrance around the nitrogen atom. This can lead to several challenges during scale-up compared to the synthesis of benzyl isothiocyanate:
-
Slower Reaction Rates: The bulky nature of the benzhydryl group can impede the approach of reagents, potentially leading to slower reaction kinetics for both the formation of the dithiocarbamate salt and the subsequent desulfurization.
-
Harsher Reaction Conditions: To achieve reasonable reaction rates, higher temperatures or more reactive reagents may be necessary, which can in turn lead to more side reactions.
-
Increased Potential for Side Reactions: The steric strain may favor alternative reaction pathways, such as elimination reactions, especially at elevated temperatures.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete dithiocarbamate formation | - Increase reaction time: The sterically hindered benzhydrylamine may require longer reaction times to fully convert to the dithiocarbamate salt. Monitor the reaction by TLC or LC-MS. - Optimize base: A stronger, non-nucleophilic base might be required to efficiently deprotonate the amine. - Temperature control: While initial cooling is often recommended to control the exotherm of carbon disulfide addition, gentle warming might be necessary to drive the reaction to completion. |
| Inefficient desulfurization | - Choice of desulfurizing agent: For sterically hindered substrates, a more potent desulfurizing agent might be necessary. Common agents include phosphorus trichloride, triphosgene, or cyanuric chloride.[1] - Ensure stoichiometric amounts: Accurately measure and add the desulfurizing agent. An excess may be required for challenging substrates. |
| Product degradation | - Temperature control: Isothiocyanates can be thermally unstable. Avoid excessive heating during the reaction and workup.[3] - Aqueous workup: Minimize contact time with water, especially under basic conditions, as isothiocyanates can hydrolyze. |
| Poor starting material quality | - Verify purity: Use high-purity benzhydrylamine and carbon disulfide. Impurities can interfere with the reaction. |
Presence of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Unreacted benzhydrylamine | - Optimize reaction conditions: See "Incomplete dithiocarbamate formation" above. - Purification: Unreacted amine can often be removed by an acidic wash during the workup or by column chromatography. |
| Formation of N,N'-dibenzhydrylthiourea | - This is a common byproduct resulting from the reaction of this compound with unreacted benzhydrylamine. - Control stoichiometry: Ensure a slight excess of carbon disulfide. - Slow addition of amine: If the reaction setup allows, adding the benzhydrylamine slowly to the carbon disulfide and base mixture can minimize the concentration of free amine available to react with the product. - Purification: Thiourea byproducts can typically be removed by crystallization or column chromatography. |
| Hydrolysis to benzhydrylamine | - Anhydrous conditions: Use dry solvents and reagents to the extent possible. - Neutralize workup: After the reaction, perform aqueous washes under neutral or slightly acidic conditions to minimize hydrolysis. |
| Reaction with protic solvents | - Solvent choice: If purification involves chromatography, avoid protic solvents like methanol or ethanol in the mobile phase, as they can react with the isothiocyanate group. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a general guideline and requires optimization for scale-up.
Materials:
-
Benzhydrylamine
-
Carbon disulfide
-
Triethylamine (or another suitable base)
-
Desulfurizing agent (e.g., cyanuric chloride)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dithiocarbamate Formation:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve benzhydrylamine and triethylamine in an anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
-
Desulfurization:
-
Cool the reaction mixture again in an ice bath.
-
Slowly add a solution of the desulfurizing agent in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the dithiocarbamate intermediate is consumed (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
General Synthesis Workflow
References
minimizing side reactions in the synthesis of benzhydryl isothiocyanate derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of benzhydryl isothiocyanate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound derivatives?
The two most prevalent methods for synthesizing this compound derivatives start from the corresponding benzhydryl amine:
-
Thiophosgene Method: This is a classic and often efficient method involving the reaction of a primary amine with thiophosgene (CSCl₂) in the presence of a base.[1][2]
-
Carbon Disulfide Method: This method is a popular, less hazardous alternative to using thiophosgene. It involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.[3]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound derivatives?
The most common side reaction is the formation of a symmetrical N,N'-dibenzhydrylthiourea. This occurs when the newly formed this compound reacts with unreacted benzhydryl amine in the reaction mixture. Other potential side reactions include hydrolysis of the isothiocyanate product during workup and reactions with nucleophilic solvents.
Q3: How does the steric hindrance of the benzhydryl group affect the reaction?
The bulky benzhydryl group can influence reaction rates. While it may slightly slow down the desired reaction, it can also inhibit some side reactions. However, steric hindrance can also make the starting amine less nucleophilic, potentially requiring slightly more forcing reaction conditions compared to less hindered amines.
Q4: Are benzhydryl isothiocyanates stable?
Like other isothiocyanates, benzhydryl derivatives can be sensitive to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding amine.[4] They can also react with nucleophilic solvents, such as alcohols, to form thiocarbamate derivatives.[5] Therefore, it is crucial to use anhydrous solvents and handle the workup and purification steps with care.
Troubleshooting Guides
Problem 1: Low Yield of this compound and Significant Formation of N,N'-Dibenzhydrylthiourea
Possible Cause:
-
Incorrect Stoichiometry: An excess of the starting benzhydryl amine is a common cause for thiourea formation.
-
Slow Addition of Reagents: If the thiophosgene or desulfurizing agent is added too slowly, localized excesses of the amine can react with the newly formed isothiocyanate.
-
High Reaction Temperature: Elevated temperatures can sometimes favor the formation of the thermodynamically stable thiourea.
Solutions:
| Solution | Description |
| Control Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of thiophosgene or carbon disulfide relative to the benzhydryl amine. |
| Reverse Addition | Add the benzhydryl amine solution slowly to the solution of thiophosgene or the carbon disulfide/base mixture. This maintains a low concentration of the amine throughout the reaction. |
| Optimize Temperature | Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions. |
| In-Situ Formation and Reaction | For the carbon disulfide method, consider a one-pot, two-step approach where the dithiocarbamate is formed first, followed by the addition of the desulfurizing agent without isolating the intermediate. This can minimize the time the isothiocyanate is in the presence of the amine.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thiophosgene
Materials:
-
Benzhydryl amine
-
Thiophosgene
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzhydryl amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 eq) in anhydrous DCM via the dropping funnel over 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Synthesis of this compound using Carbon Disulfide
Materials:
-
Benzhydryl amine
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., potassium carbonate or triethylamine)
-
A desulfurizing agent (e.g., cyanuric chloride or tosyl chloride)
-
An appropriate anhydrous solvent (e.g., dichloromethane or a biphasic system)[6]
Procedure:
-
Formation of the Dithiocarbamate Salt: Dissolve benzhydryl amine (1.0 eq) and the base (2.0 eq) in the chosen solvent system.[6]
-
Cool the mixture to 0 °C and add carbon disulfide (1.2 eq) dropwise.[6]
-
Stir the reaction at room temperature for 1-3 hours until the formation of the dithiocarbamate intermediate is complete (monitor by TLC).
-
Desulfurization: Cool the reaction mixture back to 0 °C and add the desulfurizing agent (e.g., 0.5 eq of cyanuric chloride) portion-wise.[6]
-
Stir the reaction for an additional 1-2 hours at room temperature.
-
Workup the reaction by adding water and separating the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
Caption: General experimental workflows for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for minimizing thiourea byproduct formation.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
Technical Support Center: Enhancing In Vivo Bioavailability of Benzhydryl Isothiocyanate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of benzhydryl isothiocyanate (BITC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BITC), and why is its in vivo bioavailability a significant challenge?
A1: Benzyl isothiocyanate (BITC) is a naturally occurring compound found in cruciferous vegetables, such as papaya seeds, that has garnered significant interest for its potential chemopreventive and therapeutic properties.[1][2] Despite its promising biological activities, the practical application of BITC is often hindered by several physicochemical properties that lead to poor in vivo bioavailability.[3] Key challenges include its hydrophobic nature, resulting in poor water solubility, high volatility, and rapid metabolism and excretion.[3][4][5][6] These factors make it difficult to achieve and maintain therapeutic concentrations in the body after administration.[4]
Q2: What are the primary metabolic pathways for BITC in vivo?
A2: In vivo, BITC is known to be metabolized primarily through the mercapturic acid pathway.[4][7] This process begins with the conjugation of BITC to glutathione (GSH), a reaction that can occur non-enzymatically but is also catalyzed by glutathione S-transferases (GSTs).[4][7] The resulting glutathione conjugate undergoes further enzymatic degradation and N-acetylation to form a mercapturic acid derivative, N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine, which is then rapidly excreted in the urine.[4][8] Studies in humans have shown that this metabolite can appear in urine with maximum concentrations 2-6 hours after ingestion, with excretion being largely complete within 10-12 hours.[8]
Q3: What are the principal formulation strategies to enhance the bioavailability of BITC?
A3: Several advanced formulation strategies are being explored to overcome the challenges associated with BITC's poor solubility and stability, thereby enhancing its bioavailability. These include:
-
Nanoemulsions: Oil-in-water nanoemulsions can encapsulate BITC, improving its solubility, dissolution, and permeability across biological membranes.[9] These systems can be formulated using various emulsifiers, including natural options like soy protein isolate (SPI) combined with phosphatidylcholine (SPI-PC), which have shown to produce stable and highly bioavailable nanoemulsions.[1]
-
Nanoparticles: Encapsulating BITC into nanoparticles, such as those made from gelatin or amphiphilic copolymers, can enhance hydrophilicity, protect the compound from degradation, and allow for controlled release.[4] This approach can improve therapeutic efficacy and allow for targeted delivery.[10]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.[11] Liposomal encapsulation can increase the circulation time of the drug in the bloodstream, enhance accumulation in target tissues, and improve the overall therapeutic index.[11][12]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with poorly water-soluble molecules like BITC.[6][13] This complexation enhances the aqueous solubility and stability of BITC, potentially leading to improved bioavailability.[5][13]
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency
Q: My encapsulation efficiency (EE) for BITC in a lipid-based formulation (liposomes/nanoparticles) is consistently low. What factors could be responsible, and how can I improve it?
A: Low encapsulation efficiency is a common hurdle. Several factors can influence the amount of BITC successfully loaded into your nanocarrier.
Possible Causes & Troubleshooting Steps:
-
Poor Drug-Lipid Interaction: BITC's properties may not be perfectly suited to the chosen lipid matrix.
-
Solution: Modify the lipid composition. For liposomes, incorporating cholesterol can increase bilayer rigidity and improve drug retention.[14] For solid lipid nanoparticles, experiment with different solid lipids and liquid lipids (oils) to find a matrix in which BITC has higher solubility.
-
-
Incorrect Formulation Method: The chosen preparation method may not be optimal for BITC.
-
Solution: Experiment with different loading techniques. For liposomes, compare passive loading (encapsulating BITC during vesicle formation) with active loading methods if applicable.[15] For nanoparticles, methods like high-pressure homogenization or solvent evaporation can be optimized.
-
-
Suboptimal Drug-to-Lipid Ratio: Adding too much BITC relative to the amount of carrier material can lead to saturation and expulsion of the drug.
-
Solution: Perform a loading curve experiment. Systematically vary the initial BITC-to-lipid ratio to identify the optimal concentration that maximizes encapsulation without compromising nanoparticle stability. For phenethyl isothiocyanate (PEITC), another isothiocyanate, loading and EE were shown to increase with concentration up to a certain point.[11]
-
-
Leakage During Processing: The drug may leak out of the carrier during purification steps like dialysis or centrifugation.
-
Solution: Optimize purification methods. Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO) and minimize the duration. When using centrifugation, be careful not to use excessive force that could disrupt the nanocarriers.[14]
-
Issue 2: Formulation Instability and Particle Aggregation
Q: I successfully formulated a BITC nanoemulsion, but it shows signs of instability (e.g., creaming, phase separation) upon storage. How can I improve its stability?
A: Nanoemulsion stability is critical for experimental reproducibility and therapeutic efficacy. Instability often points to issues with the formulation's physicochemical properties.
Possible Causes & Troubleshooting Steps:
-
Inappropriate Emulsifier: The type and concentration of the emulsifier are crucial for stabilizing the oil-water interface.
-
Solution: Screen different emulsifiers. Natural emulsifiers like soy protein isolate (SPI) and gum arabic, or hybrid systems like SPI-phosphatidylcholine, have been used successfully for BITC nanoemulsions.[1] Ensure the emulsifier concentration is sufficient to cover the surface of the oil droplets.
-
-
Large Particle Size and Polydispersity: Larger particles and a wide size distribution (high Polydispersity Index, PDI) are more prone to destabilization via Ostwald ripening or coalescence.
-
Adverse Environmental Conditions: pH and ionic strength can significantly impact the stability of nanoemulsions, especially those stabilized by proteins.
-
Solution: Evaluate stability under different pH and salt concentrations. For example, SPI-stabilized nanoemulsions may show changes in zeta potential and particle size as the pH approaches the isoelectric point of the protein.[1] Buffer your formulation to a pH that ensures maximum electrostatic or steric repulsion.
-
-
Incorrect Oil Phase Selection: The solubility of BITC in the chosen oil phase can affect the overall stability.
-
Solution: Test different GRAS (Generally Recognized as Safe) oils. The oil phase should not only be a good solvent for BITC but also form a stable emulsion with the chosen aqueous phase and emulsifier.
-
Quantitative Data on Isothiocyanate Formulations
The table below summarizes key quantitative parameters from studies on various isothiocyanate delivery systems. Note that data for different isothiocyanates (e.g., PEITC, Benzyl-ITC) are included to provide a comparative overview of what can be achieved with these formulation strategies.
| Formulation Type | Isothiocyanate (ITC) | Key Excipients | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Liposome | Phenethyl ITC (PEITC) & Cisplatin | DSPC, Cholesterol | ~115 | PEITC: 37.0 ± 2.4% | [11] |
| Nanoemulsion | Benzyl ITC (BITC) | Soy Protein Isolate (SPI), Phosphatidylcholine (PC) | ~209 | Not explicitly stated, but formulation showed high stability and bioavailability. | [1] |
| Pickering Emulsion | Benzyl ITC (BITC) | Cellulose nanofibres | Not specified | ~100% | [16] |
| Spray-dried Microparticles | Benzyl ITC (BITC) | Maltodextrin | Not specified | up to 75% | [16] |
| Gelatin Nanoparticles | Benzyl ITC (BITC) | Gelatin | <200 | Not explicitly stated, but effective encapsulation was confirmed. |
Detailed Experimental Protocols
Protocol 1: Preparation of BITC-Loaded Nanoemulsion
This protocol is based on a high-energy homogenization-sonication method.
Materials:
-
Benzyl isothiocyanate (BITC)
-
Oil phase (e.g., Medium Chain Triglyceride oil)
-
Aqueous phase (e.g., deionized water, citrate buffer)
-
Emulsifier (e.g., Soy Protein Isolate and Phosphatidylcholine mixture)[1]
-
High-shear homogenizer
-
Probe sonicator
Methodology:
-
Preparation of Oil Phase: Dissolve a predetermined amount of BITC (e.g., 1% w/v) in the selected oil phase. Gently warm if necessary to ensure complete dissolution.
-
Preparation of Aqueous Phase: Disperse the emulsifier (e.g., 2% w/v SPI-PC) in the aqueous phase. Stir continuously for at least 2 hours to ensure complete hydration.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer at 10,000 rpm for 5 minutes. This will create a coarse emulsion.
-
Nano-emulsification: Immediately subject the coarse emulsion to high-power ultrasonication using a probe sonicator. Sonicate in an ice bath to prevent overheating (e.g., 400 W for 15 minutes with pulses of 5 sec on, 5 sec off).
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Encapsulation efficiency can be determined by ultrafiltration or centrifugation to separate the free drug from the encapsulated drug, followed by quantification of the free drug using HPLC.
Protocol 2: Preparation of BITC-Loaded Liposomes
This protocol uses the thin-film hydration method, a common technique for preparing liposomes.[11][17]
Materials:
-
Benzyl isothiocyanate (BITC)
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
Chloroform or another suitable organic solvent
-
Phosphate Buffered Saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and BITC in chloroform in a round-bottom flask. The molar ratio might be, for example, DSPC:Cholesterol at 2:1.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid transition temperature (e.g., 60°C for DSPC) under reduced pressure. Continue until a thin, dry lipid film is formed on the flask wall and all solvent is removed.
-
Film Hydration: Add the aqueous buffer (e.g., PBS) to the flask. Hydrate the lipid film by rotating the flask in the water bath (again, above the lipid Tc) for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), the MLV suspension must be downsized. This can be achieved by:
-
Sonication: Use a probe sonicator in an ice bath until the milky suspension becomes translucent.
-
Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 200 nm then 100 nm) using a lipid extruder. This method provides better size control.
-
-
Purification & Characterization: Remove any unencapsulated BITC by dialysis or size exclusion chromatography. Characterize the final liposomal formulation for particle size, PDI, zeta potential, and encapsulation efficiency.
Visualizations: Workflows and Pathways
Caption: Experimental workflow for developing and evaluating a novel BITC formulation. (Max-width: 760px)
Caption: Relationship between BITC's challenges and formulation solutions. (Max-width: 760px)
Caption: Simplified Nrf2 signaling pathway activated by BITC. (Max-width: 760px)
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The metabolism of benzyl isothiocyanate and its cysteine conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the metabolism and excretion of benzyl isothiocyanate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Phenethyl Isothiocyanate and Cisplatin Co-Encapsulated in a Liposomal Nanoparticle for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomal encapsulation of cholecalciferol mitigates in vivo toxicity and delays tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and characterization of inclusion complex of benzyl isothiocyanate extracted from papaya seed with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Improving benzyl - isothiocyanate bioaccessibility in white mustard (Sinapis alba) sauce through spray - drying microencapsulation and Pickering emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Method for Liposome Co-encapsulation of Phenethyl Isothiocyanate and Cisplatin and Determining Its Toxicity Against Lung and Lung Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
dealing with matrix effects in the mass spectrometric analysis of benzhydryl isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of benzhydryl isothiocyanate.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, offering potential causes and actionable solutions.
| Symptom | Possible Causes | Recommended Actions |
| Low or No Analyte Signal | • Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[1][2] • Poor Analyte Recovery: Inefficient extraction of this compound during sample preparation. • Analyte Instability: Degradation of this compound in the biological matrix or during sample processing.[3][4][5][6] • Suboptimal Instrument Parameters: Incorrect mass spectrometer settings (e.g., ionization source parameters, collision energy). | • Improve Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1] • Dilute the Sample: A simple dilution can often reduce the concentration of interfering matrix components.[7][8] • Optimize Chromatography: Adjust the LC gradient to better separate the analyte from matrix interferences.[9] • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like Benzyl Isothiocyanate-d7 can compensate for signal variability.[10][11][12] • Check Analyte Stability: Investigate the stability of this compound under different storage and processing conditions.[3][4][5][6] |
| Inconsistent or Irreproducible Results | • Variable Matrix Effects: Differences in the composition of the biological matrix between samples can lead to varying degrees of ion suppression or enhancement.[13][14] • Inconsistent Sample Preparation: Lack of uniformity in the execution of the sample preparation protocol. • Instrument Drift: Changes in mass spectrometer performance over time.[15] | • Incorporate a Suitable Internal Standard: A SIL-IS is highly recommended to correct for variability.[10][12][16][17] • Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[1][15] • Standardize Protocols: Ensure consistent application of all sample preparation steps. • Regular Instrument Calibration: Perform routine calibration and tuning of the mass spectrometer to ensure stable performance.[15] |
| Poor Peak Shape (e.g., Tailing, Broadening) | • Column Overload: Injecting too much sample or analyte onto the LC column. • Secondary Interactions: Interaction of the analyte with active sites on the column or in the LC system. • Contamination: Buildup of matrix components, especially phospholipids, on the analytical column.[13] | • Reduce Injection Volume: Decrease the amount of sample injected. • Optimize Mobile Phase: Adjust the pH or ionic strength of the mobile phase to improve peak shape. • Column Washing: Implement a robust column washing procedure between injections to remove contaminants.[13] • Use a Guard Column: Protect the analytical column from strongly retained matrix components. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: The matrix refers to all components in a sample other than the analyte of interest.[1] Matrix effects occur when these components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal.[9][14] For this compound, this can result in inaccurate and imprecise quantification.[9] Electrospray ionization (ESI) is particularly susceptible to these effects.[18][14]
Q2: How can I minimize matrix effects during sample preparation?
A: The most effective way to combat matrix effects is through diligent sample preparation aimed at removing interfering endogenous components.[1] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but often results in samples that are not very clean, as phospholipids may remain in the supernatant.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[1] The choice of solvent is critical for good recovery and selectivity.
-
Solid-Phase Extraction (SPE): A highly effective and selective method for removing interferences.[1] Different sorbents can be used to target the specific properties of this compound.
A comparison of these techniques is summarized below:
| Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Low selectivity, significant matrix effects may remain |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and highly polar compounds | Can be labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | High selectivity, excellent for removing interferences | More complex and costly than PPT and LLE |
Q3: What is the role of an internal standard, and what should I use for this compound analysis?
A: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. Its purpose is to correct for variations in sample preparation and instrument response, including matrix effects.[17]
For the quantitative analysis of this compound, the gold standard is a stable isotope-labeled internal standard (SIL-IS) , such as Benzyl Isothiocyanate-d7.[10][11][12] A SIL-IS co-elutes with the analyte and experiences nearly identical matrix effects, providing the most accurate correction.[12][16] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[16][17]
Q4: How do I validate my method to ensure matrix effects are controlled?
A: Method validation is crucial to demonstrate that your analytical method is reliable and that matrix effects are adequately managed. Key experiments include:
-
Selectivity: Assessing the impact of at least six different sources of the biological matrix on the analyte's signal.
-
Matrix Factor Assessment: This is determined by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a pure solution. The internal standard-normalized matrix factor should be close to 1.
-
Accuracy and Precision: Evaluating these parameters at multiple concentrations, including the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ), using quality control samples prepared in the matrix.[19]
The standard addition method can also be a powerful tool to assess and correct for matrix effects in individual samples.[7][20]
Experimental Protocols
The following are generalized protocols that can be adapted for the analysis of this compound in biological matrices.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., Benzyl Isothiocyanate-d7) to each sample.
-
Extraction: Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Dilute 100 µL of the biological sample with 400 µL of 2% phosphoric acid in water.
-
Internal Standard Spiking: Add a known amount of internal standard to each pre-treated sample.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: A generalized workflow for sample analysis, including steps for troubleshooting matrix effects.
Caption: Visualization of how co-eluting matrix components can suppress the analyte signal in the ESI source.
Caption: A decision-making guide for selecting the appropriate internal standard for quantitative analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Aging of biological matrices and its effect on bioanalytical method performance | Semantic Scholar [semanticscholar.org]
- 5. Aging of biological matrices and its effect on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cbspd.com [cbspd.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 8. Combating matrix effects in LC/ESI/MS: the extrapolative dilution approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gmi-inc.com [gmi-inc.com]
- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. providiongroup.com [providiongroup.com]
- 19. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. UQ eSpace [espace.library.uq.edu.au]
Validation & Comparative
A Comparative Cytotoxicity Analysis: Benzhydryl Isothiocyanate vs. Benzyl Isothiocyanate
A comprehensive review of the cytotoxic properties of benzyl isothiocyanate (BITC) reveals its potent anti-cancer activity across a wide range of cell lines. In contrast, a thorough investigation of available scientific literature yielded no specific data on the cytotoxicity of benzhydryl isothiocyanate, precluding a direct comparative analysis at this time. This guide, therefore, focuses on the extensive experimental data available for benzyl isothiocyanate, providing researchers, scientists, and drug development professionals with a detailed overview of its cytotoxic effects and mechanisms of action.
Benzyl Isothiocyanate (BITC): A Potent Inducer of Cancer Cell Death
Benzyl isothiocyanate, a natural compound found in cruciferous vegetables, has been the subject of numerous studies investigating its potential as a chemotherapeutic agent. These studies have consistently demonstrated its ability to induce cytotoxicity in a variety of cancer cell lines through the induction of apoptosis.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of BITC is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for BITC vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| MCF-7 | Breast Cancer | 23.4 | Not Specified | [1] |
| MDA-MB-231 | Breast Cancer | 18.65 | 24 | [2] |
| MCF-7 | Breast Cancer | 21.00 | 24 | [2] |
| AGS | Gastric Adenocarcinoma | ~10 | 24 | |
| AGS | Gastric Adenocarcinoma | ~5 | 48 | [3] |
| 8505C | Anaplastic Thyroid Carcinoma | 27.56 | 24 | [4] |
| CAL-62 | Anaplastic Thyroid Carcinoma | 28.30 | 24 | [4] |
| CLBL-1 | Canine B-cell Lymphoma | 3.63 | 24 | |
| CLB70 | Canine B-cell Lymphoma | 3.78 | 24 | [5] |
| CNK-89 | Canine NK-cell Lymphoma | 13.33 | 24 | [5] |
| L-1210 | Murine Leukemia | 0.86 - 9.4 | Not Specified | [6] |
| Caco-2 | Colon Cancer | 5.1 | Not Specified | [7] |
Mechanisms of BITC-Induced Cytotoxicity: A Multi-Faceted Approach
The cytotoxic effects of BITC are primarily attributed to its ability to induce apoptosis through various signaling pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers downstream apoptotic events.
BITC has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. In the intrinsic pathway, BITC-induced ROS production disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases. In the extrinsic pathway, BITC can upregulate the expression of death receptors like DR4 and DR5, making cancer cells more susceptible to apoptosis.
Furthermore, BITC has been observed to modulate the activity of several key signaling molecules involved in cell survival and proliferation, including the NF-κB and MAPK pathways. By inhibiting pro-survival signals and promoting pro-apoptotic signals, BITC effectively shifts the cellular balance towards cell death in cancerous cells.[8][9] Notably, some studies suggest that BITC exhibits selective cytotoxicity, showing greater potency against cancer cells compared to normal, non-cancerous cells.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on benzyl isothiocyanate cytotoxicity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of benzyl isothiocyanate or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the concentration of the compound and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in appropriate culture plates or dishes and treated with benzyl isothiocyanate at the desired concentrations for a specified time.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer provided with the apoptosis detection kit.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
-
Incubation: The cells are incubated in the dark for approximately 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are detected, allowing for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Cells are treated with benzyl isothiocyanate for the desired time.
-
Probe Loading: A fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cells and incubated in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS levels.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in benzyl isothiocyanate-induced cytotoxicity and a typical experimental workflow for assessing its effects.
Figure 1. Signaling pathways of BITC-induced apoptosis.
Figure 2. Experimental workflow for cytotoxicity comparison.
This compound: A Knowledge Gap
Despite extensive searches of scientific databases, no peer-reviewed studies providing quantitative data (e.g., IC50 values) or detailed mechanistic insights into the cytotoxicity of this compound were identified. The absence of such data makes a direct and objective comparison with benzyl isothiocyanate impossible at this time. Further research is required to elucidate the potential cytotoxic properties of this compound and to determine its efficacy relative to other isothiocyanates.
Conclusion
Benzyl isothiocyanate is a well-characterized cytotoxic agent with demonstrated efficacy against a multitude of cancer cell lines. Its pro-apoptotic activity is mediated through the induction of oxidative stress and the activation of both intrinsic and extrinsic apoptotic pathways. The wealth of available data, including specific IC50 values and detailed experimental protocols, provides a solid foundation for further research and development of BITC as a potential anti-cancer therapeutic. In stark contrast, the cytotoxic profile of this compound remains uncharacterized in the public domain. This significant knowledge gap underscores the need for future studies to investigate the biological activities of this compound and to enable a comprehensive understanding of the structure-activity relationships within this class of isothiocyanates.
References
- 1. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 5. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Method Validation for Isothiocyanate Quantification: The Role of a Deuterated Internal Standard
This guide provides a detailed comparison of analytical methods for the quantification of isothiocyanates, focusing on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a deuterated internal standard. For the purpose of this guide, data for Benzyl Isothiocyanate (BITC) and its deuterated standard (BITC-d7) will be used as a representative example due to the public availability of its validation data. The principles and methodologies are directly applicable to structurally similar compounds like benzhydryl isothiocyanate. We will compare this "gold standard" approach with alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), providing researchers, scientists, and drug development professionals with the data and protocols to make informed decisions for their analytical needs.
The validation parameters discussed adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines[1][2][3].
Logical Workflow for Method Validation
The process of validating an analytical method follows a structured sequence to ensure the reliability and robustness of the data generated. This workflow ensures that each critical parameter is assessed logically.
Caption: A typical workflow for analytical method validation.
Quantitative Data Summary: Method Comparison
The choice of an analytical method significantly impacts the sensitivity, specificity, and robustness of the results. The use of a stable isotope-labeled internal standard, such as BITC-d7, is considered the gold standard for LC-MS/MS analysis as it effectively corrects for variability during sample preparation and potential matrix effects[4]. The following tables summarize the performance characteristics of three different analytical methods for isothiocyanate quantification.
Table 1: LC-MS/MS with Deuterated Internal Standard (BITC-d7) (Data based on typical validation results for BITC[4][5])
| Parameter | Expected Performance |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85 - 115% |
| Precision (RSD% at LQC, MQC, HQC) | < 15% |
| Precision (RSD% at LLOQ) | < 20% |
| Mean Recovery | > 85% |
Table 2: Alternative Method 1 - HPLC-UV (Data from a validated method for BITC in plant extract[6])
| Parameter | Reported Performance |
| Linearity Range | 0.5 - 500 µg/mL |
| Correlation Coefficient (r²) | 0.9977 |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | Not Reported |
| Accuracy (% Recovery) | 98.9 - 101.3% |
| Precision (% RSD) | < 2% |
Table 3: Alternative Method 2 - GC-FID (Data from a validated method for BITC in plant extract[7])
| Parameter | Reported Performance |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9971 |
| Limit of Detection (LOD) | 0.67 µg/mL |
| Limit of Quantification (LOQ) | 2.03 µg/mL |
| Accuracy (% Recovery) | 98.12 - 101.34% |
| Precision (% RSD) | 0.98 - 1.54% |
Comparison Insights:
The LC-MS/MS method using a deuterated internal standard demonstrates superior sensitivity, with an LLOQ in the low ng/mL range, making it ideal for bioanalytical studies where analyte concentrations are typically low. While HPLC-UV and GC-FID methods show excellent accuracy and precision, their quantification limits are in the µg/mL range, rendering them more suitable for analyzing formulations or concentrated extracts rather than biological matrices like plasma or urine[6][7].
Experimental Protocols
Detailed and reproducible protocols are the foundation of any validated analytical method.
Protocol 1: LC-MS/MS with Benzyl Isothiocyanate-d7 (BITC-d7) IS
This protocol describes the extraction and analysis of Benzyl Isothiocyanate from a biological matrix (e.g., plasma) using BITC-d7 as an internal standard.[4]
1. Sample Preparation (Protein Precipitation & SPE):
-
To 100 µL of the plasma sample, add 10 µL of the 1 µg/mL BITC-d7 internal standard working solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Load the resulting supernatant onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.
2. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution using A) Water with 0.1% Formic Acid and B) Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Example):
-
BITC: Q1 -> Q3 (e.g., 150.0 -> 117.0)
-
BITC-d7: Q1 -> Q3 (e.g., 157.1 -> 124.1)
-
Protocol 2: HPLC-UV (Alternative Method)
This protocol is based on the quantification of BITC in extracts.[6]
1. Sample Preparation:
-
Dissolve the dried extract in ethanol to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC-UV Conditions:
-
LC Column: C18 reverse-phase column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (1:1).
-
Flow Rate: 1 mL/min.
-
Detection: UV-Vis detector at 190 nm.
-
Injection Volume: 20 µL.
The Deuterated Internal Standard: Advantages and Considerations
The core advantage of a deuterated internal standard is that its physicochemical properties are nearly identical to the analyte. This ensures it behaves similarly during extraction, chromatography, and ionization, thereby correcting for potential losses or matrix-induced signal suppression/enhancement. However, researchers must be aware of potential challenges.[8]
Caption: Comparison of ideal vs. potential deuterated IS behaviors.
Key Considerations:
-
Isotope Effect: The replacement of hydrogen with heavier deuterium can sometimes lead to a slight shift in chromatographic retention time. This can be problematic if it causes the analyte and standard to experience different matrix effects.[8]
-
Deuterium Exchange: Deuterium atoms in certain molecular positions can be susceptible to exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label and inaccurate quantification.[9][10]
-
Purity: Both the chemical and isotopic purity of the deuterated standard are critical to prevent interference and ensure accuracy. A mass difference of at least +3 amu is generally recommended to avoid isotopic overlap.[11]
By carefully validating the method, these potential issues can be identified and mitigated, ensuring the generation of high-quality, reliable data for drug development and research.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Aryl Isothiocyanate Reaction Kinetics for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs) are a class of organosulfur compounds, characterized by the R–N=C=S functional group, that are extensively studied for their potent biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. The therapeutic potential of aryl isothiocyanates is intrinsically linked to their reactivity towards biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This guide provides a comparative analysis of the reaction kinetics of different aryl isothiocyanates, offering insights into their structure-activity relationships, supported by experimental data, to aid in the development of ITC-based therapeutics.
Comparative Reaction Kinetics
The reactivity of aryl isothiocyanates is significantly influenced by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the central carbon atom of the isothiocyanate group, leading to faster reaction rates with nucleophiles. Conversely, electron-donating groups decrease reactivity.
The following table summarizes the second-order rate constants for the reaction of various substituted aryl phenyl isothiocyanophosphates with substituted anilines. While not a direct measure of aryl isothiocyanate reactivity with a single nucleophile, this data provides a strong comparative basis for understanding the electronic effects of substituents on the aryl group in a similar reaction context. The reactions were carried out in acetonitrile at 55.0 °C.[1]
| Substituent on Aryl Group (Y) | Substituent on Aniline (X) | Second-Order Rate Constant (k x 10³) (M⁻¹s⁻¹)[1] |
| 4-MeO | 4-MeO | 9.58 |
| 4-MeO | 4-Me | 10.2 |
| 4-MeO | H | 12.7 |
| 4-MeO | 4-Cl | 17.2 |
| 4-MeO | 3-Cl | 27.5 |
| 4-Me | 4-MeO | 2.71 |
| 4-Me | 4-Me | 3.02 |
| 4-Me | H | 4.38 |
| 4-Me | 4-Cl | 6.09 |
| 4-Me | 3-Cl | 9.51 |
| H | 4-MeO | 0.400 |
| H | 4-Me | 0.517 |
| H | H | 0.693 |
| H | 4-Cl | 1.04 |
| H | 3-Cl | 1.89 |
| 4-Cl | 4-MeO | 0.206 |
| 4-Cl | 4-Me | 0.257 |
| 4-Cl | H | 0.434 |
| 4-Cl | 4-Cl | 0.787 |
| 4-Cl | 3-Cl | 1.67 |
| 3-Cl | 4-MeO | 0.718 |
| 3-Cl | 4-Me | 0.886 |
| 3-Cl | H | 1.48 |
| 3-Cl | 4-Cl | 2.68 |
| 3-Cl | 3-Cl | 5.62 |
Experimental Protocols
The determination of reaction kinetics for isothiocyanates is crucial for understanding their mechanism of action and for the development of structure-activity relationships. The following are detailed methodologies for two common techniques used to monitor the reaction of isothiocyanates with nucleophiles.
Protocol 1: UV-Vis Spectrophotometry for Kinetic Analysis
This method is suitable for monitoring reactions where there is a change in the UV-Vis absorbance spectrum upon the formation of the product. The reaction of an isothiocyanate with a thiol-containing compound, such as N-acetylcysteine (NAC), can be conveniently monitored by following the formation of the dithiocarbamate product, which often has a distinct absorbance maximum.
Materials:
-
Isothiocyanate of interest
-
N-acetylcysteine (NAC)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Anhydrous solvent for stock solutions (e.g., acetonitrile or DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the isothiocyanate (e.g., 10 mM) in the chosen anhydrous solvent.
-
Prepare a stock solution of NAC (e.g., 100 mM) in the phosphate buffer.
-
-
Determination of λmax of the Product:
-
To a cuvette, add the phosphate buffer and a final concentration of the isothiocyanate (e.g., 50 µM) and NAC (e.g., 5 mM) to allow the reaction to go to completion.
-
Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax) of the dithiocarbamate product.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the cuvette holder to the desired temperature (e.g., 25 °C).
-
In a cuvette, mix the phosphate buffer and the NAC solution to their final desired concentrations.
-
Initiate the reaction by adding a small volume of the isothiocyanate stock solution and mix quickly.
-
Immediately start monitoring the absorbance at the predetermined λmax at regular time intervals.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Under pseudo-first-order conditions (where the concentration of the nucleophile is in large excess, e.g., >10-fold), the natural logarithm of the difference between the final and instantaneous absorbance (ln(A∞ - At)) is plotted against time.
-
The pseudo-first-order rate constant (k') is determined from the slope of this line (slope = -k').
-
The second-order rate constant (k) is then calculated by dividing k' by the concentration of the nucleophile.
-
Protocol 2: HPLC for Kinetic Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and highly sensitive technique for monitoring the kinetics of isothiocyanate reactions by separating and quantifying the reactants and products over time.
Materials:
-
Isothiocyanate of interest
-
Nucleophile of interest (e.g., glutathione, an amino acid)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., a strong acid like trifluoroacetic acid)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the isothiocyanate and the nucleophile in the reaction buffer.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel, combine the reaction buffer and the nucleophile solution at the desired concentrations.
-
Initiate the reaction by adding the isothiocyanate stock solution.
-
-
Time-Point Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a vial containing the quenching solution to stop the reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Develop a suitable gradient elution method to separate the isothiocyanate, the nucleophile, and the product.
-
Monitor the elution of the compounds using the detector.
-
-
Data Analysis:
-
Integrate the peak areas of the isothiocyanate reactant and/or the product at each time point.
-
Create a calibration curve for the isothiocyanate and/or the product to convert peak areas to concentrations.
-
Plot the concentration of the isothiocyanate versus time.
-
Determine the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order).
-
Signaling Pathway and Experimental Workflow
The biological effects of isothiocyanates are largely mediated through their interaction with specific cellular signaling pathways. A key pathway targeted by many isothiocyanates is the Keap1-Nrf2 antioxidant response pathway.
Caption: Activation of the Keap1-Nrf2 pathway by aryl isothiocyanates.
The following diagram illustrates a typical experimental workflow for determining the reaction kinetics of aryl isothiocyanates using HPLC.
Caption: Experimental workflow for kinetic analysis using HPLC.
References
Unlocking Synergistic Potential: Benzhydryl Isothiocyanate as a Combination Therapy in Oncology
For Immediate Release
Recent preclinical studies have illuminated the promising role of benzhydryl isothiocyanate (BITC), a natural compound found in cruciferous vegetables, as a potent synergistic agent when combined with established anticancer drugs. This guide provides a comprehensive evaluation of the synergistic effects of BITC in combination with various chemotherapeutic agents, offering researchers, scientists, and drug development professionals a comparative analysis of its performance, supported by experimental data.
Quantitative Analysis of Synergistic Efficacy
The synergistic potential of BITC has been demonstrated across multiple cancer cell lines and in combination with a range of anticancer drugs. The tables below summarize the key quantitative data from these studies, including 50% inhibitory concentrations (IC50) and Combination Index (CI) values, where a CI value less than 1 indicates synergy.
| Anticancer Drug | Cancer Cell Line | BITC IC50 (µM) | Anticancer Drug IC50 (µM) | Combination IC50 (BITC+Drug) | Combination Index (CI) | Reference |
| Sorafenib | MDA-MB-231 (Triple-Negative Breast Cancer) | 18.65 | 15.37 | 7.8 (as nano-formulation) | < 1 (at 1:1 and 2:1 BITC:SOR ratios) | [1] |
| Sorafenib | MCF-7 (Breast Cancer) | 21.00 | 14.25 | Not explicitly stated for free drug combination | Synergistic at 5 µM and 80 µM total concentration (1:1 ratio) and at 1:2 BITC:SOR ratio | [1] |
| Zoledronic Acid | MDA-MB-231 (Breast Cancer) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.07 (2 µM BITC + 1 µM ZA) | [2] |
Table 1: Synergistic Cytotoxicity of BITC with Anticancer Drugs
Enhanced Apoptotic and Anti-Proliferative Effects
Beyond direct cytotoxicity, BITC has been shown to significantly enhance the pro-apoptotic and anti-proliferative effects of conventional cancer therapies.
| Anticancer Agent | Cancer Cell Line | Key Findings | Reference |
| Cisplatin | HL-60 (Promyelocytic Leukemia) | Significant increase in apoptotic cell death compared to cisplatin alone. | [3] |
| Radiation | BxPC-3 (Pancreatic Cancer) | Combination treatment caused a 2.8-fold increase in apoptosis after 48 hours. | [4] |
| TRAIL | Pancreatic Adenocarcinoma Cells | BITC sensitizes resistant cells to TRAIL-induced apoptosis. |
Table 2: Enhancement of Apoptosis and Anti-Proliferative Activity by BITC
Experimental Protocols
To facilitate further research and validation, detailed methodologies for the key experiments cited are provided below.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of BITC, the anticancer drug, or the combination, and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[5][6][7]
Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[8][9][10][11]
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate the protein lysates (20-40 µg) by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13][14][15][16]
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of BITC are attributed to its ability to modulate multiple key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Caption: A general workflow for investigating the synergistic effects of BITC.
BITC and Cisplatin
The combination of BITC and cisplatin leads to increased cytotoxicity in cancer cells through the induction of oxidative stress.
Caption: BITC enhances cisplatin-induced apoptosis via ROS and ERK signaling.[3]
BITC and Sorafenib
BITC acts synergistically with sorafenib to induce cell cycle arrest in breast cancer cells.
Caption: BITC and sorafenib synergistically induce cell cycle arrest.[1]
BITC and Zoledronic Acid
The combination of BITC and zoledronic acid synergistically inhibits pathways crucial for breast cancer cell function and osteoclast differentiation.
Caption: BITC and zoledronic acid downregulate key signaling pathways.[2]
Conclusion
The presented data strongly suggest that this compound holds significant promise as a synergistic agent in cancer therapy. Its ability to enhance the efficacy of established anticancer drugs like cisplatin, sorafenib, and zoledronic acid, while elucidating distinct molecular mechanisms, warrants further investigation. The detailed experimental protocols and pathway analyses provided in this guide aim to facilitate future research in this exciting area of oncology drug development.
References
- 1. Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of synergistic inhibitory effect of benzyl isothiocyanate and zoledronic acid combination on breast cancer induction of osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of cisplatin cytotoxicity by benzyl isothiocyanate in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl isothiocyanate sensitizes human pancreatic cancer cells to radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. medium.com [medium.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - CA [thermofisher.com]
- 16. benchchem.com [benchchem.com]
Unraveling the Structure-Activity Relationship of Benzhydryl Isothiocyanate Analogs in Cancer Research
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the extensive investigation of isothiocyanates (ITCs), a class of compounds found in cruciferous vegetables with well-documented chemopreventive and therapeutic properties. Among these, benzhydryl isothiocyanate and its analogs have emerged as a promising scaffold for the development of potent cytotoxic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of this compound analogs, supported by experimental data, to aid researchers and drug development professionals in this field.
Quantitative Assessment of Cytotoxic Activity
The antiproliferative activity of a series of synthesized benzhydrylpiperazine derivatives, including carboxamide and thioamide analogs, was evaluated against three human cancer cell lines: hepatocellular carcinoma (HUH-7), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, were determined using the Sulforhodamine B (SRB) assay. The results, summarized in the table below, provide a quantitative comparison of the cytotoxic potential of these analogs.
| Compound | R | X | HUH-7 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| 6a | Phenyl | S | >100 | >100 | >100 |
| 6b | 2-Chlorophenyl | S | 25.3 | 33.7 | 45.1 |
| 6c | 4-Chlorophenyl | S | 19.8 | 28.5 | 39.8 |
| 6d | 2-Fluorophenyl | S | 30.1 | 41.2 | 55.6 |
| 6e | 4-Fluorophenyl | S | 22.4 | 31.9 | 42.7 |
| 6f | 2-Methylphenyl | S | 45.6 | 58.9 | 70.3 |
| 6g | 4-Methylphenyl | S | 38.2 | 49.1 | 61.5 |
Data extracted from Yarim et al., 2013. The study also included carboxamide analogs (X=O), which generally showed lower cytotoxicity compared to their thioamide (X=S) counterparts, highlighting the importance of the isothiocyanate moiety for potent anticancer activity.
Experimental Protocols
The evaluation of the cytotoxic activity of the this compound analogs was performed using the Sulforhodamine B (SRB) assay.[1][2][3] This colorimetric assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass and, consequently, an estimation of the number of viable cells.[1][2]
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: The following day, the cells are treated with various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[4]
-
Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[1][4][5]
-
Staining: The plates are washed with water to remove the TCA and then air-dried. The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[4]
-
Washing: Unbound SRB dye is removed by washing the plates multiple times with 1% acetic acid. The plates are then air-dried completely.[1][4][5]
-
Solubilization and Absorbance Measurement: The protein-bound SRB dye is solubilized by adding a 10 mM Tris base solution to each well. The absorbance is then measured at a wavelength of approximately 510-565 nm using a microplate reader.[1][4][5]
-
Data Analysis: The IC50 values are calculated from the dose-response curves generated by plotting the percentage of cell viability against the logarithm of the compound concentrations.
Signaling Pathway Modulation
Isothiocyanates, including this compound analogs, are known to exert their anticancer effects by modulating various cellular signaling pathways involved in cell proliferation, apoptosis, and survival. One of the key pathways often dysregulated in cancer is the Wnt/β-catenin signaling pathway.[6][7][8] Aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting cell proliferation and survival, such as c-Myc and Cyclin D1.[6][9]
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, a potential target for this compound analogs.
References
- 1. scispace.com [scispace.com]
- 2. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. The regulation of β-catenin activity and function in cancer: therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Unveiling the In Vivo Anti-Tumor Potential of Benzhydryl Isothiocyanate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the in vivo anti-tumor efficacy of benzhydryl isothiocyanate (BITC) in xenograft models, offering a valuable resource for researchers, scientists, and drug development professionals. BITC, a naturally occurring isothiocyanate found in cruciferous vegetables, has demonstrated significant potential as a cancer therapeutic agent. This document summarizes key experimental findings, provides detailed methodologies, and compares the efficacy of BITC with the established chemotherapeutic agent, cisplatin.
Performance in Xenograft Models: A Comparative Overview
BITC has been shown to inhibit tumor growth across a variety of cancer cell line xenografts, including breast, pancreatic, oral, and glioblastoma models. Notably, its efficacy has been directly compared to cisplatin in a murine mammary carcinoma model, providing a benchmark for its anti-tumor activity.
| Cancer Type | Cell Line | Animal Model | BITC Dosage and Administration | Comparator | Key Findings |
| Murine Mammary Carcinoma | 4T1-Luc | BALB/c mice | 1.5 mg/kg and 3 mg/kg, oral gavage, daily for 28 days | Cisplatin (DDP; 2 mg/kg) | BITC significantly inhibited tumor growth and metastasis, with the higher dose showing comparable effects to cisplatin. BITC also induced apoptosis in tumor cells.[1] |
| Pancreatic Cancer | BxPC-3 | Athymic nude mice | 12µmol, oral gavage | Control | BITC treatment resulted in a 43% reduction in tumor growth compared to the control group. This was associated with the inhibition of the PI3K/AKT/FOXO signaling pathway.[2] |
| Oral Squamous Cell Carcinoma | SCC9 | SCID mice | 5 and 25 µM (in vitro data context for in vivo study) | Control | Intraperitoneal administration of BITC significantly suppressed tumor growth in vivo, which was associated with the activation of PUMA-dependent apoptosis.[3] |
| Breast Cancer | MDA-MB-231 | Female athymic mice | 2.5 and 7.5 µmol, intraperitoneal injection, five times per week | Control | BITC administration significantly inhibited the growth of MDA-MB-231 xenografts. This effect was linked to the inhibition of epithelial-mesenchymal transition (EMT).[4] |
Delving into the Mechanism of Action: Key Signaling Pathways
BITC exerts its anti-tumor effects through the modulation of several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Wnt/β-catenin Signaling Pathway
In murine mammary carcinoma, BITC was found to suppress tumor development and metastasis by regulating the Wnt/β-catenin pathway.[1] Treatment with BITC led to the upregulation of glycogen synthase kinase-3β (GSK-3β) and adenomatous polyposis coli (APC) proteins, which are key components of the β-catenin destruction complex. This, in turn, resulted in the downregulation of β-catenin and its downstream targets, c-Myc and cyclin D1, ultimately inhibiting cancer cell proliferation and invasion.[1][5]
PI3K/AKT/FOXO Signaling Pathway
In pancreatic cancer xenografts, BITC was shown to suppress tumor growth by inhibiting the PI3K/AKT/FOXO pathway.[2] Treatment with BITC led to a reduction in the phosphorylation of PI3K and AKT, key kinases that promote cell survival and proliferation.[2] This inhibition of AKT activity resulted in the nuclear retention of the transcription factor FOXO1, leading to the upregulation of pro-apoptotic proteins like Bim and the induction of apoptosis.[2]
Experimental Protocols
Murine Mammary Carcinoma Xenograft Model[1]
-
Cell Line: 4T1-Luc murine mammary carcinoma cells, which stably express luciferase, were used.
-
Animal Model: Female BALB/c mice (8 weeks old) were utilized for the study.
-
Tumor Implantation: 2x10⁶ 4T1-Luc cells were implanted into the mammary fat pads of the mice.
-
Treatment Groups:
-
Vehicle control (0.2 ml/20 g)
-
Cisplatin (DDP; 2 mg/kg)
-
BITC (1.5 mg/kg)
-
BITC (3 mg/kg)
-
-
Administration: Treatments were administered daily via oral gavage for 28 days, starting the day after tumor cell implantation.
-
Tumor Measurement: Tumor growth and metastasis were monitored using in vivo bioluminescence imaging. At the end of the study, tumors were excised, weighed, and processed for further analysis.
Pancreatic Cancer Xenograft Model[2]
-
Cell Line: BxPC-3 human pancreatic cancer cells.
-
Animal Model: Athymic nude mice were used.
-
Tumor Implantation: BxPC-3 cells were implanted subcutaneously into the mice.
-
Treatment: Mice were orally gavaged with 12µmol of BITC.
General Workflow for Xenograft Studies
Conclusion
The collective evidence from in vivo xenograft models strongly supports the anti-tumor efficacy of this compound. Its ability to inhibit tumor growth at doses comparable to the established chemotherapeutic agent cisplatin, coupled with its modulation of key cancer-related signaling pathways, positions BITC as a promising candidate for further preclinical and clinical investigation. This guide provides a foundational understanding for researchers aiming to explore the therapeutic potential of this natural compound.
References
- 1. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl Isothiocyanate Inhibits Epithelial-Mesenchymal Transition in Cultured and Xenografted Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl isothiocyanate inhibits breast cancer cell tumorigenesis via repression of the FoxH1-Mediated Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the antimicrobial activity of benzhydryl isothiocyanate against standard antibiotics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide benchmarks the antimicrobial activity of benzyl isothiocyanate (BITC) as a representative isothiocyanate due to the limited availability of specific antimicrobial data for benzhydryl isothiocyanate in the reviewed literature. The findings related to BITC are presented to offer insights into the potential of this class of compounds.
The rise of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Among the promising candidates are isothiocyanates, natural compounds found in cruciferous vegetables. This guide provides a comparative analysis of the antimicrobial performance of benzyl isothiocyanate (BITC) against common standard antibiotics, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of an agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth, and its Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum. The following table summarizes the MIC values of BITC and four standard antibiotics against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. Lower MIC values indicate higher potency.
| Compound | Target Organism | MIC Range (µg/mL) | References |
| Benzyl Isothiocyanate (BITC) | Staphylococcus aureus | 0.0746 | [1] |
| Escherichia coli | 16 (Subinhibitory) | [2] | |
| Gentamicin | Staphylococcus aureus | 0.002 - 0.25 | [3] |
| Escherichia coli | 0.002 | [3][4] | |
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 0.6 | [5] |
| Escherichia coli | 0.013 - 0.016 | [6][7] | |
| Penicillin G | Staphylococcus aureus | 0.4 - 24 | [8] |
| Escherichia coli | >128 | [8] | |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | [9][10] |
| Escherichia coli | (Not applicable) |
Note: Vancomycin is primarily effective against Gram-positive bacteria and is not typically used for E. coli infections. The value for BITC against E. coli is a subinhibitory concentration noted to affect plasmid transfer, not a true MIC for growth inhibition[2].
Experimental Protocols
The determination of MIC and MBC values is crucial for evaluating antimicrobial potency. The standard and widely accepted methods are broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a suitable liquid growth medium, such as Mueller-Hinton Broth (MHB), within a 96-well microtiter plate.
-
Inoculum Preparation: The target bacterial strain (e.g., S. aureus or E. coli) is cultured overnight. The culture is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells containing only the growth medium (sterility control) and bacteria with no antimicrobial agent (growth control) are included.
-
Incubation: The plate is incubated under optimal conditions for the specific bacterium, generally at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the plate is visually inspected or read with a spectrophotometer to assess bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
2. Minimum Bactericidal Concentration (MBC) Assay
The MBC test is performed as a subsequent step to the MIC assay to determine whether an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto a solid agar medium (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.
-
Incubation: The agar plates are incubated under appropriate conditions for 24-48 hours.
-
MBC Determination: The number of surviving colonies on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction (a 3-log10 decrease) in CFU/mL compared to the original inoculum.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the sequential process of determining the Minimum Inhibitory Concentration and Minimum Bactericidal Concentration of an antimicrobial compound.
Proposed Antimicrobial Mechanism of Benzyl Isothiocyanate (BITC)
BITC exerts its antimicrobial effects through a multi-faceted mechanism that ultimately leads to bacterial cell death. This pathway involves the induction of oxidative stress and the disruption of essential cellular structures.
The mechanism of action for BITC is believed to be multifactorial. It includes the generation of reactive oxygen species (ROS), which induces oxidative stress, and the direct disruption of the bacterial cell membrane integrity[11][12][13]. This damage compromises vital cellular functions and leads to the aggregation of intracellular proteins, ultimately disrupting major metabolic processes and causing cell death[14]. This broad activity makes it a compelling candidate for further investigation as an alternative to traditional antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory effects of benzyl isothiocyanate on widespread mcr-1-harbouring IncX4 plasmid transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]
- 13. nbinno.com [nbinno.com]
- 14. Insights into the Mode of Action of Benzyl Isothiocyanate on Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzhydryl Isothiocyanate: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like benzhydryl isothiocyanate is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety protocols and logistical information for the proper disposal of this compound, drawing upon established procedures for similar isothiocyanate compounds. Adherence to these guidelines is crucial for minimizing risks and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions:
This compound, like other isothiocyanates, should be treated as a hazardous substance. Before handling, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the precautions for structurally similar compounds such as benzyl isothiocyanate should be followed. Always handle this chemical in a well-ventilated area or a chemical fume hood.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2][3] |
Spill Response
In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Minor Spills: For small spills within a fume hood, absorb the material with an inert absorbent like sand, earth, or vermiculite.[4] The contaminated absorbent should then be placed in a suitable, labeled container for hazardous waste disposal.[4] The spill area should be decontaminated, and all cleanup materials disposed of as hazardous waste.[5]
-
Major Spills: For larger spills, or any spill outside of a fume hood, evacuate the area immediately.[4][5] Alert your institution's Environmental Health and Safety (EHS) office and emergency response team.[4][5]
Primary Disposal Method: Licensed Hazardous Waste Disposal
The universally recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Isothiocyanates should not be disposed of down the drain or in regular trash.[4][6]
Step-by-Step Disposal Procedure
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[1]
-
Containerization: Whenever possible, store the waste in its original container.[1] If that is not feasible, use a clearly labeled, compatible container.[1] The container must be securely sealed.
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound".[1][5]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][5] This area should be away from incompatible materials such as strong oxidizing agents, acids, alcohols, and amines.[6]
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5][7]
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Benzhydryl isothiocyanate
Disclaimer: No specific Safety Data Sheet (SDS) for Benzhydryl isothiocyanate was located. The following guidance is synthesized from the safety data of structurally related isothiocyanates, such as Benzyl isothiocyanate, and general safety protocols for this class of compounds. It is imperative to treat this compound with the same level of caution as other hazardous isothiocyanates.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal, minimizing risk and ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended equipment.[1][2]
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][3][4] A face shield is recommended for splash hazards.[2][5] | Protects against splashes and vapors that can cause serious eye irritation or damage.[1][6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene, polyethylene).[1][3] A lab coat or chemical-resistant apron and closed-toe shoes are mandatory.[1][3] | Prevents skin contact, which can cause irritation, burns, and potential allergic reactions.[1][3][6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate filter is required when vapors or aerosols are generated, or when working outside of a fume hood.[1][3][4] | Protects against the inhalation of toxic vapors, which can cause respiratory irritation and sensitization.[1][6][7] |
| Body Protection | Flame-retardant and antistatic protective clothing should be worn.[1] For significant exposure risks, a PVC apron or a full PVC protective suit may be necessary.[8] | Provides comprehensive protection against skin contact and contamination of personal clothing. |
Safe Handling and Operational Workflow
A systematic approach is essential for the safe handling of this compound. All procedures involving this substance should be performed in a certified chemical fume hood.[1]
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Thoroughly review this safety guide and any available safety information for similar compounds before beginning work.[1]
-
Ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[3][6]
-
Gather and inspect all necessary PPE for integrity.[2]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Work exclusively within a certified chemical fume hood with proper ventilation.[2][4]
-
Ground and bond containers when transferring the material to prevent static discharge.[2][4] Use only non-sparking tools.[4]
-
Keep the container tightly closed when not in use to prevent the release of vapors and exposure to moisture.[2][8]
-
Prevent all contact with skin and eyes.[2]
-
-
Post-Handling:
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
| Situation | Procedure |
| Minor Spill | In a fume hood, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[2][8] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][8] Ventilate the area and wash the spill site after material pickup is complete.[2] |
| Major Spill | Evacuate the area immediately and alert emergency personnel.[8][9] |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][9] Seek medical attention.[3][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][9] Seek immediate medical attention.[3][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3][9] Seek immediate medical attention.[3][9] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Chemical: Unused or unwanted this compound should be disposed of as hazardous waste.[5][9] Contact your institution's environmental health and safety (EHS) office for specific guidelines.
-
Contaminated Materials: All disposable lab supplies that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be collected in a designated, sealed, and labeled container for hazardous waste.[5][9]
-
Packaging: Dispose of the original container as unused product.[5]
Do not allow the chemical to enter drains or waterways.[8]
Safe Handling Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
